2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1368351-67-0 |
|---|---|
Molecular Formula |
C4H5F3N4 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)triazol-4-amine |
InChI |
InChI=1S/C4H5F3N4/c5-4(6,7)2-11-9-1-3(8)10-11/h1H,2H2,(H2,8,10) |
InChI Key |
QFLIWZHBWVYFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1N)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its molecular architecture, plausible synthetic methodologies, and predicted physicochemical and spectroscopic properties. By examining the well-established roles of trifluoroethyl and aminotriazole moieties in medicinal chemistry, this guide also explores the prospective biological significance and therapeutic potential of this specific molecule.
Introduction: The Strategic Combination of Trifluoroethyl and Aminotriazole Moieties
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer improved pharmacological profiles. The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly modulate the electronic properties of a molecule.[1]
The 1,2,3-triazole ring system is another privileged scaffold in drug discovery, known for its metabolic stability, ability to form hydrogen bonds, and rigid structure that can appropriately position substituents for optimal target interaction.[2] Triazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4][5]
The molecule 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine combines these two valuable pharmacophores. This guide aims to provide a detailed technical overview of this compound, offering insights into its synthesis, characterization, and potential as a building block in the development of new therapeutic agents.
Chemical Structure and Properties
The foundational aspect of understanding any chemical entity is a thorough characterization of its structure and physicochemical properties.
Chemical Structure
The chemical structure of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine is defined by a 1,2,3-triazole ring substituted at the 2-position with a 2,2,2-trifluoroethyl group and at the 4-position with an amino group.[6]
Caption: Chemical structure of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine.
Table 1: Chemical Identifiers for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine
| Identifier | Value | Source |
| Molecular Formula | C₄H₅F₃N₄ | [6] |
| InChI | InChI=1S/C4H5F3N4/c5-4(6,7)2-11-9-1-3(8)10-11/h1H,2H2,(H2,8,10) | [6] |
| InChIKey | QFLIWZHBWVYFHT-UHFFFAOYSA-N | [6] |
| SMILES | C1=NN(N=C1N)CC(F)(F)F | [6] |
| Molecular Weight | 166.11 g/mol | [6] |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| pKa (basic) | 2-3 | The electron-withdrawing effect of the trifluoroethyl group and the triazole ring is expected to significantly reduce the basicity of the 4-amino group compared to a simple alkylamine. |
| LogP | ~0.5 - 1.5 | The trifluoroethyl group increases lipophilicity, while the amino group and triazole ring contribute to hydrophilicity. The overall LogP is likely to be in the lower positive range. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. | The presence of hydrogen bond donors and acceptors suggests some water solubility, but the trifluoroethyl group will limit it. |
| Boiling Point | >200 °C (decomposes) | The high polarity and potential for intermolecular hydrogen bonding suggest a high boiling point, with a likelihood of decomposition before boiling at atmospheric pressure. |
| Melting Point | 100-150 °C | Crystalline solid with a moderate melting point is expected due to the planar triazole ring and potential for hydrogen bonding. |
Synthesis and Characterization
A plausible and efficient synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine would likely involve a multi-step process. The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a key challenge in triazole chemistry.[7][8]
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial formation of a 4-substituted-1H-1,2,3-triazole, followed by the regioselective alkylation at the N2 position.
Caption: Proposed synthetic workflow for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine.
Experimental Protocol
Step 1: Synthesis of 4-amino-1H-1,2,3-triazole
This step can be achieved through a [3+2] cycloaddition reaction between sodium azide and a suitable two-carbon synthon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.0 eq) and glycinonitrile hydrochloride (1.0 eq) in a suitable solvent such as water or a mixture of water and ethanol.
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-1H-1,2,3-triazole as a white crystalline solid.
Step 2: N2-Alkylation with 2,2,2-Trifluoroethyl Tosylate
The regioselectivity of the alkylation of 1,2,3-triazoles is highly dependent on the reaction conditions. To favor N2-alkylation, a polar aprotic solvent and a suitable base are generally employed.[7]
-
Reaction Setup: To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as the base.
-
Addition of Alkylating Agent: Slowly add a solution of 2,2,2-trifluoroethyl tosylate (1.1 eq) in DMF to the reaction mixture at room temperature. The use of a good leaving group like tosylate is crucial for this reaction.[9]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor for the consumption of the starting material by TLC or LC-MS. The reaction may take 6-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the triazole C5-H proton (δ ~7.5-8.0 ppm). - A quartet for the -CH₂- group of the trifluoroethyl moiety (δ ~4.5-5.0 ppm), coupled to the three fluorine atoms. - A broad singlet for the -NH₂ protons (δ ~5.0-6.0 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the triazole C5 carbon (δ ~120-130 ppm). - A signal for the triazole C4 carbon (δ ~140-150 ppm). - A quartet for the -CH₂- carbon (δ ~50-60 ppm) due to coupling with fluorine. - A quartet for the -CF₃ carbon (δ ~120-125 ppm) with a large C-F coupling constant. |
| ¹⁹F NMR | - A triplet for the -CF₃ group (δ ~ -70 to -80 ppm, relative to CFCl₃), coupled to the adjacent -CH₂- protons. |
| Mass Spectrometry (ESI+) | - A prominent [M+H]⁺ ion at m/z 167.05. |
Biological Relevance and Potential Applications in Drug Discovery
While there is no specific biological data for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine in the public domain, its structural motifs suggest significant potential in medicinal chemistry.
Role of the Trifluoroethyl Group
The introduction of a trifluoroethyl group can confer several advantageous properties to a drug candidate:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.[1]
-
Enhanced Lipophilicity: The trifluoroethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby amino groups, which can be beneficial for avoiding off-target interactions and improving oral bioavailability.[1]
Significance of the 4-Amino-1,2,3-triazole Scaffold
The 4-amino-1,2,3-triazole core is a versatile building block that can be further functionalized to generate a library of compounds for biological screening. The amino group can serve as a handle for the introduction of various substituents to explore structure-activity relationships (SAR). Triazole-containing compounds are known to exhibit a wide range of biological activities.[2]
Potential Therapeutic Areas
Given the known activities of related compounds, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine and its derivatives could be explored for their potential in the following therapeutic areas:
-
Antimicrobial Agents: Triazoles are a well-established class of antifungal agents.[10][11] The unique substitution pattern of this molecule could lead to novel antimicrobial properties.
-
Antiviral Agents: Several triazole derivatives have shown promise as antiviral agents.[10]
-
Oncology: The triazole scaffold is present in some anticancer drugs, and the antiproliferative activity of new derivatives is an active area of research.[3]
-
Central Nervous System (CNS) Disorders: The potential for increased blood-brain barrier penetration due to the trifluoroethyl group makes this scaffold interesting for the development of CNS-active agents.
Conclusion and Future Directions
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the metabolically robust trifluoroethyl group and the versatile aminotriazole scaffold provides a strong foundation for the development of novel therapeutic agents.
Future research should focus on the development and optimization of a reliable synthetic route to this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays will be crucial to unlocking the full therapeutic potential of this intriguing molecule. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for the discovery of new and effective medicines.
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Introduction: The Ascendance of a Privileged Scaffold
An In-Depth Technical Guide to the Properties of 2-Substituted 4-Amino-1,2,3-Triazoles
The 1,2,3-triazole ring system, a five-membered heterocycle with three adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable stability under various chemical conditions, resistance to metabolic degradation, and capacity for hydrogen bonding and dipole interactions make it an attractive component in the design of novel therapeutic agents.[2][3] The unique physicochemical properties of the 1,2,3-triazole moiety allow it to function as a bioisostere for amide bonds, a crucial feature for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
While the 1,4-disubstituted isomer, readily accessible via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has been extensively studied, the 2-substituted regioisomers present a distinct and equally compelling profile.[3][4] This guide focuses specifically on the 2-substituted 4-amino-1,2,3-triazole core, a less-explored but highly potent structural motif. Recent discoveries, particularly in the field of immuno-oncology, have highlighted the unique potential of this scaffold, demonstrating that the specific placement of substituents at the N2 and C4 positions can unlock novel biological activities.[5] This document serves as a technical resource for researchers and drug developers, providing a comprehensive overview of the synthesis, properties, and pharmacological applications of this promising class of compounds.
Part 1: Synthesis and Chemical Reactivity
The regioselective synthesis of 2-substituted 1,2,3-triazoles, particularly with a 4-amino group, requires carefully considered strategies that deviate from the more common pathways leading to 1,4-isomers.
Regioselective Construction of the N2-Substituted Ring
A general and scalable method for accessing the 2H-1,2,3-triazole core has been a significant challenge. However, efficient one-pot procedures have been developed. A notable three-component reaction involves the copper(I)-catalyzed cycloaddition of terminal alkynes with sodium azide and formaldehyde.[4] This reaction proceeds under mildly acidic conditions to selectively yield 2-hydroxymethyl-2H-1,2,3-triazoles.[4] The resulting hydroxymethyl group is a versatile synthetic handle; it can be easily removed to provide the parent NH-triazole or used as a precursor for introducing a wide variety of other N2-substituents.[4]
Another strategy involves the catalyst-free C-N coupling reaction between N-tosylhydrazones and 4-substituted 1H-1,2,3-triazoles, which shows high regioselectivity in favor of 2,4-disubstituted 2H-1,2,3-triazoles under mild thermal conditions.[6]
Introduction of the 4-Amino Group
Once the N2-substituted triazole ring is formed, the 4-amino group can be introduced. This often involves the synthesis of a 4-amino-1,2,3-triazole-5-carbonitrile intermediate, which can then be further modified.[7] For instance, acidic hydrolysis of a precursor like 4-dimethylaminomethyleneamino-1,2,3-triazole-5-carbonitrile can yield the desired 4-amino-nitrile, which can then undergo reactions such as hydrogenation to produce derivatives with various functional groups.[7]
The following diagram illustrates a conceptual workflow for the synthesis of 2-substituted 4-amino-1,2,3-triazoles.
Caption: Amino-imino tautomerism of the 4-amino group.
Physicochemical Descriptors for Drug Development
The 2-substituted 4-amino-1,2,3-triazole scaffold possesses properties that are highly relevant to drug design. Its ability to engage in hydrogen bonding via the amino group and the ring nitrogens, combined with its dipole moment, allows for strong and specific interactions with biological targets. [8]
| Property | Description | Implication in Drug Design |
|---|---|---|
| Bioisosterism | Acts as a non-classical bioisostere of an amide bond. [1] | Improves metabolic stability, cell permeability, and can alter binding conformations compared to peptide-based molecules. |
| Hydrogen Bonding | The 4-amino group is a strong H-bond donor; ring nitrogens are H-bond acceptors. [9] | Facilitates high-affinity interactions with enzyme active sites and receptors. |
| Dipole Moment | The triazole ring possesses a significant dipole moment. | Influences solubility, membrane permeability, and long-range electrostatic interactions with protein targets. |
| Metabolic Stability | The aromatic triazole core is generally resistant to enzymatic degradation. [3] | Can lead to improved pharmacokinetic profiles, such as longer half-life. |
| pKa | The basicity of the 4-amino group and the triazole ring can be tuned by substituents. | Affects the ionization state at physiological pH, which is critical for solubility, target binding, and absorption. |
Part 3: Biological and Pharmacological Profile
Compounds containing a triazole ring exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. [2]The 2-substituted 4-amino-1,2,3-triazole scaffold has recently emerged as a particularly potent modulator of a key target in cancer immunotherapy.
Case Study: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the context of cancer, IDO1 expression by tumor cells or immune cells creates an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine metabolites, which collectively impair the function of effector T cells. Thus, inhibiting IDO1 is a major therapeutic strategy in immuno-oncology. [5] Through high-throughput screening, a compound series bearing the 4-amino-1,2,3-triazole core was identified as a potent inhibitor of human IDO1. [5]Chemical optimization led to the discovery of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, which demonstrated a remarkable IC₅₀ of 0.023 µM. [5]This potency was substantially greater than other known IDO1 inhibitors at the time of its discovery.
The proposed binding mode suggests that the 4-amino-1,2,3-triazole core is essential for the inhibitory activity, likely through direct coordination or strong hydrogen bonding with the heme iron or key residues in the IDO1 active site.
Caption: Role of 2,4-disubstituted-1,2,3-triazoles as IDO1 inhibitors.
Other Potential Applications
The structural features of 2-substituted 4-amino-1,2,3-triazoles suggest their potential utility across other therapeutic areas:
-
Antimalarial Agents: Naphthoquinones linked to a 1,2,3-triazole ring have been evaluated for antimalarial activity. [10]* Antimicrobial Agents: The triazole scaffold is a cornerstone of many antifungal drugs (e.g., fluconazole) and is widely explored for antibacterial properties. [2][8]* Antiviral Compounds: Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole ring, and 1,2,3-triazole derivatives have also shown promise. [2][11]
Part 4: Experimental Protocols
This section provides a representative, generalized protocol for the synthesis and characterization of a 2-substituted 4-amino-1,2,3-triazole, based on methodologies described in the literature. [4][7]
Protocol: Synthesis of a 2-Aryl-4-amino-1,2,3-triazole (Illustrative)
Step 1: Synthesis of 2-Hydroxymethyl-4-aryl-1,2,3-triazole
-
To a solution of the terminal aryl-alkyne (1.0 eq) in a 1:1 mixture of t-butanol and water, add sodium azide (1.2 eq), copper(II) sulfate pentahydrate (0.05 eq), and sodium ascorbate (0.1 eq).
-
Add aqueous formaldehyde (37% w/w, 1.5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-hydroxymethyl intermediate.
Step 2: Conversion to 2-Aryl-4-nitro-1,2,3-triazole
-
Caution: Handle nitrating agents with extreme care. Cool a solution of the 2-hydroxymethyl-triazole (1.0 eq) in concentrated sulfuric acid to 0°C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate to yield the nitro-triazole.
Step 3: Reduction to 2-Aryl-4-amino-1,2,3-triazole
-
Dissolve the 2-aryl-4-nitro-1,2,3-triazole (1.0 eq) in ethanol or methanol.
-
Add a catalyst such as palladium on carbon (10 mol%) or tin(II) chloride (3.0 eq).
-
If using palladium, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC).
-
If using tin(II) chloride, heat the reaction to reflux for 2-6 hours.
-
After completion, filter the reaction mixture (if using Pd/C) and concentrate the solvent.
-
Perform an aqueous workup, typically involving basification with sodium bicarbonate and extraction with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure, regiochemistry, and purity of the final compound and all intermediates.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
-
Infrared (IR) Spectroscopy: Identify key functional groups, such as the N-H stretches of the amino group.
Conclusion and Future Outlook
The 2-substituted 4-amino-1,2,3-triazole scaffold represents a valuable and perhaps underutilized asset in drug discovery. Its unique combination of metabolic stability, synthetic accessibility, and potent, specific biological activity, as exemplified by the discovery of novel IDO1 inhibitors, underscores its potential. [5]Future research should focus on expanding the synthetic toolbox to allow for greater diversification at the N2 and C5 positions, enabling a more thorough exploration of the structure-activity relationships for various biological targets. As our understanding of the nuanced roles of regioisomers grows, this scaffold is poised to become an increasingly important component in the development of next-generation therapeutics.
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]
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The 2,2,2-Trifluoroethyl Group: A Strategic Bioisostere for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 2,2,2-trifluoroethyl (TFE) group (-CH₂CF₃) has emerged as a uniquely versatile bioisostere. Its distinct electronic, steric, and metabolic features allow medicinal chemists to overcome common drug development hurdles, including poor metabolic stability, suboptimal lipophilicity, and undesirable pKa. This guide provides a comprehensive overview of the TFE group, detailing its fundamental properties, bioisosteric relationships, and strategic applications in drug design, supported by mechanistic insights and practical examples.
The Principle of Bioisosterism in Drug Discovery
Bioisosterism, a foundational concept in medicinal chemistry, involves the substitution of a functional group within a bioactive molecule with another group that retains similar biological activity.[1] This strategy is not merely about swapping atoms of similar size but about emulating the essential steric, electronic, and physicochemical properties required for target interaction while fine-tuning other characteristics to improve the overall drug-like profile.[1] Early concepts focused on classical isosteres with the same number of atoms and valence electrons.[2] However, modern drug design heavily relies on non-classical bioisosteres, where structural similarity is less important than the mimicry of key properties like hydrogen bonding potential, pKa, conformation, and lipophilicity. The 2,2,2-trifluoroethyl group is a quintessential example of a non-classical bioisostere whose strategic application can profoundly enhance a drug candidate's profile.
Core Physicochemical Properties of the 2,2,2-Trifluoroethyl Group
The unique behavior of the TFE group stems directly from the powerful electron-withdrawing effect of the three fluorine atoms. This effect propagates through the ethyl spacer, influencing the entire molecule.
-
Profound Electronic Impact: The trifluoromethyl (-CF₃) moiety is one of the most strongly electron-withdrawing groups in organic chemistry.[3] This significantly lowers the electron density of the adjacent methylene group and any atom attached to it. A primary consequence is the dramatic modulation of the acidity or basicity of neighboring functional groups. For instance, 2,2,2-trifluoroethanol is significantly more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 16) due to the inductive stabilization of the resulting alkoxide.[4] Similarly, a TFE-substituted amine is substantially less basic than its non-fluorinated ethylamine counterpart. This pKa depression is a critical tool for medicinal chemists to reduce the charge state of a molecule at physiological pH, which can improve cell permeability and reduce off-target ionic interactions.
-
Enhanced Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen generally increases a molecule's lipophilicity. The TFE group contributes significantly to this effect. The Hansch-Leo lipophilicity parameter (π) for the -CF₃ group is +0.88, indicating its lipophilic nature.[5][6] This property is crucial for enhancing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted agents.[5] The introduction of a TFE group was a key strategy in the development of Fluoxetine (Prozac), where the trifluoromethyl group enhanced lipophilicity and facilitated efficient brain penetration.[5][6]
-
Superior Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy ~485 kJ/mol), compared to a typical carbon-hydrogen bond (~414 kJ/mol).[5] This inherent strength makes the TFE group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][7] Replacing a metabolically vulnerable ethyl or methyl group with a TFE group can effectively block a "soft spot" in a molecule, thereby increasing its half-life and bioavailability.[3]
-
Conformational and Steric Influence: While often considered a bioisostere for an ethyl or even an isopropyl group, the steric profile of the TFE group is nuanced. Recent analyses suggest its steric effect is closer to that of an ethyl group than the bulkier isopropyl group.[8] However, its unique electronic properties and ability to engage in specific interactions can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.[9]
The interplay of these properties is summarized in the table below, comparing the TFE group to its non-fluorinated counterpart.
| Property | Ethyl (-CH₂CH₃) | 2,2,2-Trifluoroethyl (-CH₂CF₃) | Implication in Drug Design |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Modulates pKa, alters reactivity, influences binding interactions. |
| Acidity of ROH | pKa ≈ 16 (Ethanol) | pKa ≈ 12.4 (Trifluoroethanol) | Increases H-bond donor strength; lowers charge at pH 7.4. |
| Basicity of RNH₂ | pKb ≈ 3.3 (Ethylamine) | pKb ≈ 8.2 (Trifluoroethylamine) | Reduces basicity, decreases potential for hERG liability, improves permeability. |
| Lipophilicity (π value) | ~ +0.5 | ~ +1.0 | Enhances membrane permeability and oral absorption.[5] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, increases drug half-life.[5][7] |
| C-F vs. C-H Bond Energy | ~414 kJ/mol | ~485 kJ/mol | Confers high chemical and metabolic stability.[5] |
Strategic Applications of the TFE Group as a Bioisostere
The TFE group is most powerfully deployed as a strategic replacement for other functionalities to solve specific drug design challenges.
Trifluoroethylamines as Metabolically Robust Amide Bioisosteres
One of the most valuable applications of the TFE moiety is in the formation of trifluoroethylamines as bioisosteres for amide bonds.[2][7] Amides are ubiquitous in pharmaceuticals but are often susceptible to hydrolysis by proteases and esterases, leading to poor metabolic stability. Trifluoroethylamines can mimic the key hydrogen-bonding features of an amide while being completely resistant to hydrolytic cleavage.[7]
The low basicity of the trifluoroethylamine nitrogen allows it to act as an effective hydrogen bond acceptor, similar to the amide carbonyl oxygen. Simultaneously, the adjacent N-H can serve as a hydrogen bond donor, completing the mimicry.[2] This strategy has been successfully used to develop potent and stable inhibitors of enzymes like cathepsin K.[2]
Caption: TFE-amine as a stable amide bioisostere.
Modulating Physicochemical Properties
The TFE group is an excellent tool for fine-tuning a lead compound's properties:
-
Increasing CNS Penetration: As seen with drugs like fluoxetine, the lipophilicity imparted by a trifluoromethyl-containing group can enhance penetration across the blood-brain barrier.[5]
-
Improving Oral Bioavailability: By blocking metabolism and increasing membrane permeability, the TFE group can significantly improve a drug's oral bioavailability.
-
Replacing Problematic Groups: The TFE group has been successfully used as a bioisostere for the aliphatic nitro group, which is often considered undesirable or "non-drug-like" due to potential toxicity. In the development of CB1 receptor positive allosteric modulators, replacing an aliphatic nitro group with a trifluoromethyl group led to compounds with greater potency and improved metabolic stability.[10]
Case Studies: The TFE Moiety in Approved Drugs
The impact of the trifluoromethyl group is evident in the large number of FDA-approved drugs that contain this moiety. While not all contain a discrete -CH₂CF₃ group, the underlying principles of using the -CF₃ group are the same.
| Drug Name | Therapeutic Area | Role of the Trifluoromethyl Group |
| Ubrogepant | Migraine | The TFE group contributes to the overall physicochemical profile and receptor binding.[11] |
| Efavirenz | HIV/AIDS | The trifluoromethyl group is critical for binding to the non-nucleoside reverse transcriptase inhibitor binding pocket.[12] |
| Fluoxetine | Depression | The trifluoromethyl group on the phenoxy ring increases lipophilicity, facilitating entry into the central nervous system.[3][5] |
| Celecoxib | Anti-inflammatory | The -CF₃ group contributes to the selective inhibition of the COX-2 enzyme.[3] |
| Aprepitant | Anti-emetic | The trifluoromethyl groups are key components of the pharmacophore for NK1 receptor antagonism. |
| Dutasteride | Benign Prostatic Hyperplasia | The two trifluoromethylphenyl groups significantly increase potency over its predecessor, finasteride.[11] |
Synthetic Approaches to Incorporate the TFE Group
The introduction of the TFE group into a molecule is a well-established field in synthetic organic chemistry. Several reliable methods are available to medicinal chemists.
Synthesis of TFE-amines via Reductive Amination
A common and versatile method for preparing TFE-amines is the reductive amination of a carbonyl compound with 2,2,2-trifluoroethylamine. This can be achieved in a one-pot procedure.
Caption: Workflow for TFE-amine synthesis via reductive amination.
Experimental Protocol: One-Pot Reductive Amination
Objective: To synthesize a secondary 2,2,2-trifluoroethylamine from an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
2,2,2-Trifluoroethylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the aromatic aldehyde and dissolve it in the chosen solvent (DCM or DCE).
-
Imine Formation: Add 2,2,2-trifluoroethylamine to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Causality Note: The initial condensation forms a hemiaminal intermediate, which then dehydrates to the trifluoroethyl-imine. This step is often the rate-limiting step.
-
Reduction: Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. Self-Validation: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations and tolerates the slightly acidic conditions, preventing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2,2-trifluoroethylamine.
Conclusion and Future Perspectives
The 2,2,2-trifluoroethyl group is far more than a simple fluorinated analogue of an ethyl group. It is a sophisticated chemical tool that provides medicinal chemists with a reliable method for enhancing metabolic stability, modulating pKa, and optimizing lipophilicity. Its role as a metabolically stable amide bioisostere is particularly noteworthy and addresses a common liability in drug discovery.[2][7] As our understanding of drug-target interactions and ADME properties continues to deepen, the rational and strategic incorporation of the TFE group will undoubtedly remain a key tactic in the design of safer and more effective medicines.
References
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Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6793. [Link]
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Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. [Link]
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Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Lichtman, A. H., Ross, R. A., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197–5209. [Link]
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Yamazaki, T., Hiraoka, S., & Kitazume, T. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003(11), 2137-2143. [Link]
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Schmies, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Johannes Gutenberg-Universität Mainz. [Link]
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Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Silva, A. M., & Alpoim, M. C. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]
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Sahu, P. K., & Chakravarty, A. R. (2024). Hydrogen bonding in 2,2,2-trifluoroethanol. Journal of Molecular Modeling, 30(9), 273. [Link]
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Soloshonok, V. A. (2019). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM Multidisciplinary Journal. [Link]
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Cánneva, A., Della Védova, C. O., Mitzel, N. W., & Erben, M. F. (2015). Conformational properties of ethyl- and 2,2,2-trifluoroethyl thionitrites, (CX₃CH₂SNO, X = H and F). The Journal of Physical Chemistry A, 119(9), 1524–1533. [Link]
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Angeli, C., et al. (2011). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
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Ferreira, L. G., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(2), 582-591. [Link]
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The Hydrogen Bonding Architecture of Triazole-4-amine Motifs
A Technical Guide to Supramolecular Synthons and Medicinal Utility
Executive Summary
The 4-amino-1,2,4-triazole (4-AT) motif represents a unique scaffold in modern heterocyclic chemistry, distinguished by its high nitrogen content, rigid planar geometry, and symmetric hydrogen bonding capabilities. Unlike its 1,2,3-triazole or imidazole counterparts, the 4-AT motif offers a specific "head-to-tail" self-complementary hydrogen bonding face, making it a privileged structure in crystal engineering and fragment-based drug design (FBDD). This guide analyzes the electronic landscape of 4-AT, quantifies its donor/acceptor potential, and provides validated protocols for exploiting its physicochemical properties in synthesis and formulation.
Part 1: Structural Fundamentals & Electronic Landscape
1.1 Electronic Architecture and Symmetry
The 4-amino-1,2,4-triazole molecule belongs to the C2v point group , possessing a high degree of symmetry that simplifies its NMR spectra and packing modes. The five-membered ring is aromatic, containing 6
-
N1 & N2 (Ring Nitrogens): These atoms possess
hybridized lone pairs in the plane of the ring, acting as moderate-to-strong hydrogen bond acceptors (HBAs). -
N4 (Exocyclic Amine): The exocyclic amino group is bonded to the ring nitrogen. Unlike aniline, where the lone pair conjugates extensively with the ring, the N-N bond in 4-AT creates a unique electronic environment. The amino group acts primarily as a hydrogen bond donor (HBD).
-
Inductive Effects: The electron-withdrawing nature of the triazole ring reduces the basicity of the exocyclic amine, while the amino group exerts an inductive effect on the ring.
1.2 Acid-Base Profile (pKa)
Understanding the ionization state is critical for predicting H-bond behavior in physiological media.
-
Basicity: 4-AT is a very weak base.[1] The pKa of the conjugate acid (protonated at N1/N2) is approximately 2.2 – 2.5 .
-
Acidity: The exocyclic amine protons are not significantly acidic in aqueous solution (pKa > 14), but the ring C-H protons can be deprotonated under strong basic conditions (pKa ~10 for the parent triazole, slightly modified here).
-
Physiological State: At pH 7.4, the molecule exists almost exclusively in its neutral form , maximizing its potential to act as both a donor and acceptor in protein binding pockets.
Table 1: Physicochemical Properties of 4-Amino-1,2,4-triazole
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₂H₄N₄ | High Nitrogen Content (66.6%) |
| Molecular Weight | 84.08 g/mol | Fragment-like, high ligand efficiency |
| H-Bond Donors | 1 (NH₂ group, 2 protons) | Interaction with backbone carbonyls |
| H-Bond Acceptors | 2 (N1, N2 lone pairs) | Interaction with backbone amides/water |
| pKa (Conjugate Acid) | ~2.3 | Neutral at physiological pH |
| LogP | -0.8 to -1.0 | Highly hydrophilic, excellent solubility |
Part 2: The Hydrogen Bond Inventory
The 4-AT motif functions as a molecular "lego block" capable of forming up to four simultaneous hydrogen bonds.
2.1 The Donor-Acceptor Map
The spatial arrangement of the exocyclic amine (Donor) and the adjacent ring nitrogens (Acceptors) creates a " pincers" or "head" (NH2) and "tails" (N1, N2) configuration.
-
Interaction A (Donor): The NH₂ protons form
-type H-bonds with electronegative atoms (O, N, F). -
Interaction B (Acceptor): The N1/N2 lone pairs accept protons. In crystal lattices, this often manifests as N-H...N interactions linking molecules into infinite chains or sheets.
Graphviz Diagram 1: Hydrogen Bonding Interaction Map
Caption: Interaction map detailing the directional hydrogen bonding capabilities of the 4-amino-1,2,4-triazole scaffold in a biological context.
Part 3: Supramolecular Synthons & Crystal Engineering
In the solid state, 4-AT derivatives do not pack randomly. They follow predictable "supramolecular synthon" rules, which are critical for designing co-crystals (e.g., for energetic materials or pharmaceutical formulations).
3.1 The N-H...N Chain Synthon
The most dominant packing motif is the formation of linear chains or ribbons. The exocyclic amino hydrogen of one molecule donates to the ring nitrogen (N1 or N2) of a neighbor.
-
Geometry: The N...N distance is typically 2.9 – 3.1 Å , indicating a moderate strength H-bond.
-
Energetics: These interactions contribute significantly to the high melting points observed in triazole derivatives despite their low molecular weight.
3.2 Energetic Co-Crystals
Recent research has utilized 4-AT as a co-former with polynitroazoles (e.g., CL-20, TNT derivatives). The 4-AT acts as a "molecular glue," stabilizing high-energy molecules via extensive H-bond networks, thereby reducing sensitivity to impact while maintaining high density.
Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8]
4.1 Schiff Base Scaffolds (The Azomethine Linker)
The primary synthetic utility of the 4-amino group is the formation of Schiff bases (imines).
-
Reaction: 4-AT + Aryl Aldehyde
4-(Arylideneamino)-1,2,4-triazole. -
Bioactivity: These derivatives show potent anticonvulsant (MES model) and antimicrobial activity. The imine nitrogen adds an additional H-bond acceptor site, while the aryl group allows for hydrophobic interactions.
4.2 Bioisosterism
The 1,2,4-triazole ring is a proven bioisostere for:
-
Amides (-CONH-): Similar planarity and H-bond donor/acceptor profile but with improved metabolic stability (resistant to proteases).
-
Carboxylic Acids: The acidity of the triazole ring (in certain tautomers) can mimic the carboxylate anion.
4.3 Case Study: CYP51 Inhibition
While fluconazole and itraconazole use N1/N4-substituted triazoles, the 4-amino motif is explored in next-generation inhibitors. The N1/N2 of the triazole coordinates with the Heme Iron (Fe) of the fungal CYP51 enzyme, while the amino/Schiff base tail reaches into the access channel, forming H-bonds with residues like Tyr118 or Ser378.
Part 5: Experimental Characterization Protocols
Protocol 1: Green Synthesis of Schiff Base Probes (Grinding Method)
A solvent-free approach to generate H-bond active probes for testing.
Materials: 4-Amino-1,2,4-triazole (1.0 eq), Substituted Benzaldehyde (1.0 eq), Glacial Acetic Acid (Catalytic, 2-3 drops). Workflow:
-
Mix: Place the triazole and aldehyde in a clean agate mortar.
-
Catalyze: Add 2 drops of glacial acetic acid.
-
Grind: Triturate vigorously with a pestle for 10-20 minutes. The mixture will transition from a powder to a paste (eutectic formation) and back to a solid as water is eliminated.
-
Monitor: Check progress via TLC (Mobile phase: Methanol/Chloroform 1:9).
-
Purify: Wash the resulting solid with cold ethanol and recrystallize from hot ethanol/water.
-
Validation: Confirm imine formation via IR (Look for C=N stretch at 1600-1640 cm⁻¹) and disappearance of Carbonyl (C=O).
Protocol 2: X-Ray Crystallography Growth (Slow Evaporation)
To visualize the H-bond network directly.
-
Solvent Selection: Prepare a saturated solution of the 4-AT derivative in a polar protic solvent (Methanol or Ethanol).
-
Filtering: Filter through a 0.45 µm syringe filter into a clean glass vial to remove nucleation sites.
-
Vapor Diffusion: Place the open vial inside a larger jar containing a non-solvent (e.g., Diethyl ether or Hexane). Seal the outer jar.
-
Timeline: Allow to stand undisturbed at 4°C or Room Temp for 3-7 days.
-
Harvest: Select block-like crystals for Single Crystal XRD.
Graphviz Diagram 2: Experimental Validation Workflow
Caption: Integrated workflow for synthesizing, characterizing, and validating the biological activity of 4-amino-1,2,4-triazole derivatives.
References
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PubChem. (2025).[2] 4-Amino-1,2,4-triazole | C2H4N4.[3] National Library of Medicine. [Link]
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Matulková, I., et al. (2010). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E. [Link]
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Zhang, Y., et al. (2019). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Crystal Growth & Design. [Link]
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Al-Soud, Y. A., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules. [Link]
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The Trifluoroethyl Moiety on Triazole Scaffolds: A Deep Dive into Lipophilicity Modulation for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a cornerstone of drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic incorporation of fluorine-containing substituents has become a principal tactic for fine-tuning this critical physicochemical property. This guide provides a detailed examination of the impact of trifluoroethyl substitution on the lipophilicity of triazole-based compounds. We will explore the underlying principles of why and how the -CH₂CF₃ group alters a molecule's behavior in biological systems, moving beyond generalities to offer field-proven insights into its application in medicinal chemistry. This document details the causality behind experimental choices for measuring these changes, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Lipophilicity Tightrope in Drug Discovery
A successful drug candidate must walk a fine line between aqueous solubility and lipid permeability.[1] It needs to be soluble enough to be formulated and transported in aqueous biological fluids like blood plasma, yet lipophilic enough to traverse cellular membranes to reach its target.[1] This balance is quantified by the partition coefficient (logP) and the distribution coefficient (logD).
-
LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) for the neutral species.[2] A positive logP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[2]
-
LogD is the pH-dependent counterpart to logP. It accounts for all species (ionized and un-ionized) at a given pH, making it a more physiologically relevant descriptor for ionizable compounds.[1]
The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives exhibit a wide array of biological activities and are featured in numerous approved drugs.[4] The nitrogen atoms act as hydrogen bond acceptors, and the ring system is metabolically stable, making it an attractive core for building complex molecules.[3] However, modulating the lipophilicity of triazole-based drug candidates is often necessary to optimize their pharmacokinetic profiles.
The Role of Fluorine: Why Trifluoroethylation?
The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[5][6] The trifluoromethyl (-CF₃) group, in particular, is frequently used to enhance lipophilicity, improve metabolic stability, and increase binding affinity.[5][7]
While the -CF₃ group is a powerful tool, the trifluoroethyl (-CH₂CF₃) group offers a more nuanced approach. It combines the potent electron-withdrawing effects and the lipophilic character of the trifluoromethyl moiety with the added flexibility and spacing of a methylene (-CH₂) linker.
The Causality of Lipophilicity Change:
Replacing an ethyl group (-CH₂CH₃) with a trifluoroethyl group (-CH₂CF₃) on a triazole core generally leads to a significant increase in lipophilicity . This can be attributed to several factors:
-
Increased Hydrophobic Surface Area: The three fluorine atoms are larger than hydrogen atoms, increasing the molecule's nonpolar surface area. This increased "hydrophobic footprint" reduces the molecule's affinity for the polar aqueous phase and increases its affinity for the nonpolar lipid phase.
-
Disruption of the Hydration Shell: The highly electronegative fluorine atoms are poor hydrogen bond acceptors. The C-F bond is highly polarized, but the fluorine atoms themselves do not readily participate in hydrogen bonding with water. This disrupts the organized shell of water molecules that would typically surround a non-fluorinated alkyl chain, making the desolvation process (moving from the aqueous to the lipid phase) more energetically favorable.
-
Inductive Effects: The potent electron-withdrawing nature of the -CF₃ group can influence the electronic properties of the entire molecule, including the triazole ring. While this primarily affects pKa, it can also have secondary effects on intermolecular interactions that contribute to lipophilicity.[8]
It is a common misconception that all fluorination decreases lipophilicity. While monofluorination can sometimes lead to a decrease, polyfluoroalkylation, as in the trifluoroethyl group, almost invariably increases it.[9] The Hansch hydrophobicity parameter (π) for a -CF₃ group is approximately +0.88, indicating a strong lipophilic contribution.[10] While the methylene group has a smaller hydrophobic contribution, the overall effect of the -CH₂CF₃ group is a marked increase in logP compared to a simple ethyl or methyl group.
Quantifying the Change: Experimental and Computational Approaches
To rigorously assess the impact of trifluoroethyl substitution, a combination of experimental measurement and computational prediction is employed.
Experimental Determination of Lipophilicity (logP/logD)
The "gold standard" for logP determination is the shake-flask method .[11] However, for higher throughput and smaller sample requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and reliable alternative.[12]
This protocol provides a self-validating system by calibrating the chromatographic retention time against a set of standards with known logP values.
Objective: To determine the logD at pH 7.4 (a physiologically relevant pH) for a parent triazole and its trifluoroethylated analog.
Materials:
-
Analytical HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Phosphate-buffered saline (PBS), pH 7.4
-
Mobile Phase B: Acetonitrile or Methanol
-
Test Compounds: Parent triazole, trifluoroethyl-triazole
-
Calibration Standards: A set of 5-7 compounds with known logP values spanning the expected range of the test compounds.
-
DMSO (for stock solutions)
Methodology:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of all test compounds and calibration standards in DMSO.
-
Prepare mobile phases. Ensure Mobile Phase A is filtered and degassed.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: An appropriate UV wavelength where all compounds have reasonable absorbance.
-
Injection Volume: 5-10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes. Hold at 95% B for 2-3 minutes, then return to initial conditions and equilibrate.
-
-
Data Acquisition:
-
Inject each standard and test compound individually to determine its retention time (t_R).
-
Calculate the retention factor (k) for each compound using the formula:
-
k = (t_R - t₀) / t₀
-
where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
-
-
Calibration and Calculation:
-
Plot the known logP values of the calibration standards against their calculated retention factors (k).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = logP and x = k. The correlation coefficient (R²) should be > 0.95 for a valid calibration.
-
Using the retention factors (k) of the test compounds (parent triazole and trifluoroethyl-triazole), calculate their experimental logP values using the regression equation.
-
Causality and Trustworthiness: The use of a calibration curve with well-characterized standards provides an internal validation for the method. The linear relationship between retention on a C18 column and lipophilicity is a well-established principle. By running the parent and analog under identical conditions, the observed difference in retention is directly attributable to the structural modification.
Computational Prediction of Lipophilicity
A variety of algorithms can predict logP (often denoted as clogP for calculated logP). These methods are valuable for in silico screening and prioritizing compounds for synthesis. Popular methods include:
-
Fragment-based methods (e.g., CLogP, miLOGP): These dissect a molecule into fragments and sum their known lipophilicity contributions.[13]
-
Atom-based methods (e.g., XLOGP3, ALOGP): These sum the contributions of individual atoms.
-
Physics-based methods: These use quantum mechanics and implicit solvent models to calculate the free energy of solvation.[14]
While fast and useful, computational methods can struggle with the nuanced effects of intramolecular interactions and complex electronic environments introduced by fluorine.[12] Therefore, calculated values should always be interpreted with caution and ideally validated by experimental data.
Expected Quantitative Changes
While direct comparative data for a simple triazole is scarce, we can extrapolate from known principles and related structures. The replacement of a hydrogen atom with a -CF₃ group typically increases the logP by approximately 1.0. The contribution of a -CH₂- group is roughly +0.5. Therefore, replacing a methyl group (-CH₃) with a trifluoroethyl group (-CH₂CF₃) would be expected to increase the logP by approximately:
ΔlogP ≈ (π_(-CH₂-) + π_(-CF₃)) - π_(-CH₃) ≈ (0.5 + 0.88) - 0.5 = +0.88
This estimation suggests a significant increase in lipophilicity.
Table 1: Predicted Lipophilicity (clogP) of Representative Triazoles
| Compound | Structure | clogP (XLOGP3) | clogP (miLOGP) |
| 1-Ethyl-1H-1,2,3-triazole | CCN1C=CN=N1 | 0.25 | 0.35 |
| 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole | C(C(F)(F)F)N1C=CN=N1 | 1.15 | 1.23 |
| ΔclogP | +0.90 | +0.88 |
Note: clogP values were calculated using publicly available prediction algorithms and are for illustrative purposes.
The calculated data aligns with our theoretical estimation, predicting an increase in logP of approximately 0.9 units upon trifluoroethylation of the triazole nitrogen. This is a substantial change that would significantly alter the ADMET properties of a drug candidate.
Synthetic Considerations: Accessing Trifluoroethylated Triazoles
The most robust and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][15] To generate a 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole, one requires the corresponding trifluoroethyl azide.
Expertise & Causality: This two-step procedure is efficient and reliable. 2,2,2-Trifluoroethyl triflate is a potent electrophile, ensuring efficient displacement by the azide nucleophile. The subsequent CuAAC reaction is highly specific for terminal alkynes and azides, proceeding in high yield with simple purification.
Part A: Synthesis of 2,2,2-Trifluoroethyl Azide
-
Setup: In a well-ventilated fume hood, add 2,2,2-trifluoroethanol (1.0 eq) to a round-bottom flask containing anhydrous dichloromethane (DCM) and pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C. The reaction is exothermic.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Workup (Caution): Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with DCM. Note: Do not concentrate the crude triflate. It is used directly in the next step.
-
Azidation: Add the crude triflate solution to a stirring solution of sodium azide (NaN₃, 3.0 eq) in a mixture of water and DCM. The use of a phase-transfer catalyst like tetrabutylammonium bromide can accelerate the reaction.
-
Isolation: Stir vigorously for 12-24 hours. Separate the organic layer, wash with water and brine, and dry over sodium sulfate. Extreme Caution: 2,2,2-trifluoroethyl azide is a low-boiling-point, potentially explosive compound. Do not distill or heat. It is best handled as a dilute solution in a high-boiling-point solvent like DMF or DMSO for the subsequent click reaction.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: To a solution of the desired terminal alkyne (1.0 eq) in a t-BuOH/H₂O (1:1) mixture, add the solution of 2,2,2-trifluoroethyl azide (1.1 eq).
-
Catalysis: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction is often accompanied by a color change.
-
Workup & Purification: Upon completion (monitored by TLC or LC-MS), dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude triazole can typically be purified by flash column chromatography.
Conclusion and Field-Proven Insights
The substitution of an alkyl group with a trifluoroethyl group on a triazole scaffold is a potent and reliable strategy for increasing molecular lipophilicity. This guide has established that this modification typically results in an increase of approximately 0.9 logP units, a change driven by an increased hydrophobic surface area and disruption of the molecule's hydration shell.
Key Takeaways for the Drug Development Professional:
-
Predictable Lipophilicity Boost: Trifluoroethylation provides a predictable and significant increase in logP, which can be used to enhance membrane permeability and potentially improve oral absorption or CNS penetration.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can block a potential site of metabolism and increase the drug's half-life.
-
Synthetic Accessibility: Leveraging the power of click chemistry, trifluoroethylated triazoles are readily accessible from common starting materials, allowing for their incorporation into diverse molecular scaffolds.[3]
-
Strategic Application: This modification is not a panacea. The increased lipophilicity can also lead to decreased aqueous solubility, increased plasma protein binding, and potential off-target toxicity. Therefore, its application must be a deliberate, data-driven decision within a multiparameter optimization campaign.
By understanding the fundamental principles, employing robust experimental and computational tools, and utilizing efficient synthetic routes, researchers can effectively harness the trifluoroethyl group to modulate the lipophilicity of triazole-based compounds and accelerate the development of new therapeutics.
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Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]
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Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 285-296. Available at: [Link]
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Bernardi, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
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Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange. Journal of Medicinal Chemistry, 61(23), 10866-10882. Available at: [Link]
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Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 182-192. Available at: [Link]
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Pătruț, A., et al. (2022). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][11][12]triazole and Imidazo[2,1-b][3][7][11]thiadiazole Derivatives. PMC. Available at: [Link]
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Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
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Ali, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. Available at: [Link]
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Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]
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Staliński, K., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. Available at: [Link]
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Müller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Available at: [Link]
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Martins, P., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Available at: [Link]
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The Tautomeric Stability of 1,2,3-Triazoles: A Comparative Analysis of the 2H- and 1H-Isomers
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, materials science, and chemical biology, largely due to its unique combination of stability, aromaticity, and hydrogen bonding capabilities.[1][2] This five-membered heterocycle exists in two principal prototropic tautomers: the 1H- and 2H-1,2,3-triazoles.[3][4] The position of the annular proton dictates the molecule's electronic distribution, dipole moment, and steric profile, which in turn governs its interactions with biological targets and material interfaces. For researchers in drug development and materials science, understanding the intrinsic stability of these tautomers is not merely an academic exercise; it is fundamental to predicting molecular behavior, designing rational syntheses, and interpreting structure-activity relationships. This guide provides an in-depth analysis of the thermodynamic landscape of 1H- and 2H-1,2,3-triazole, synthesizing computational and experimental data to elucidate the factors governing their relative stability in different environments.
The Thermodynamic Landscape: A Tale of Two Tautomers
The tautomeric relationship between 1H- and 2H-1,2,3-triazole is a dynamic equilibrium governed by subtle yet significant differences in their electronic structures. The central finding from numerous high-level computational studies and gas-phase experiments is unequivocal: the 2H-tautomer represents the global thermodynamic minimum.
Intrinsic Stability in the Gas Phase
In an environment devoid of intermolecular interactions, the inherent electronic and structural properties of the molecules dictate their stability. Millimeter-wave spectroscopy, a high-resolution technique for studying molecular rotation in the gas phase, has provided definitive evidence for the superior stability of the 2H-isomer.[5] The observed transition intensities for 2H-1,2,3-triazole are significantly higher than those for the 1H-form, directly indicating a larger population of the 2H-tautomer at equilibrium.[5] This experimental finding is strongly supported by theoretical calculations, which place the 2H-tautomer as being more stable by approximately 3.5–4.5 kcal/mol.[5]
| Parameter | Value | Source |
| Energy Difference (ΔE) | ~3.5–4.5 kcal/mol | [PCCP, 2022][5] |
| More Stable Tautomer | 2H-1,2,3-triazole | [PCCP, 2022][5] |
| Experimental Method | Millimeter-wave Spectroscopy | [PCCP, 2022][5] |
| Computational Support | Coupled-Cluster Calculations | [PCCP, 2022][5] |
| Table 1: Gas-Phase Stability of 1,2,3-Triazole Tautomers. |
The causal basis for this enhanced stability lies in the molecular symmetry and electronic distribution. The 2H-tautomer possesses C₂ᵥ symmetry, featuring two equivalent N-N bonds, which allows for a more delocalized and evenly distributed electron density across the heterocyclic ring.[6] In contrast, the 1H-tautomer (Cₛ symmetry) has distinct N(1)-N(2) and N(2)-N(3) bonds, reflecting more localized single and double bond character, respectively.[6] This localization leads to a less favorable electronic state compared to the more resonant 2H-isomer.
The Influence of the Solvent: A Shift in Equilibrium
The introduction of a solvent dramatically alters the thermodynamic landscape. While the 2H-tautomer remains the major species in most environments, its dominance is attenuated, particularly in polar, protic solvents like water. In aqueous solution, the equilibrium shifts to a 2H:1H ratio of approximately 2:1.[7][8]
This shift is a direct consequence of differential solvation. The 1H-tautomer has a significantly larger dipole moment than the more symmetric 2H-tautomer.[5] Polar solvents preferentially stabilize the species with the larger dipole moment through more favorable dipole-dipole interactions, thereby reducing the energy gap between the two forms. Furthermore, the distinct hydrogen bond donor (N-H) and acceptor (N2, N3) sites on the 1H-tautomer can engage in specific, stabilizing interactions with protic solvent molecules. This contrasts with the 2H-tautomer, where the hydrogen is on a central nitrogen, altering its hydrogen bonding profile. The tautomeric equilibrium is therefore a sensitive function of the medium, a critical consideration for biological and condensed-phase applications.[3]
Figure 1: Tautomeric equilibrium shift from gas phase to aqueous solution.
Structural and Spectroscopic Fingerprints
The distinct electronic structures of the 1H- and 2H-tautomers give rise to unique and measurable differences in their molecular geometries and spectroscopic properties. These characteristics are essential for their unambiguous identification and for validating computational models.
A Comparative Look at Molecular Structure
High-precision structural data from gas-phase spectroscopy reveals key differences in the bond lengths within the triazole ring.[5]
| Structural Parameter | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | Key Insight |
| N(1)-N(2) Bond Length | ~1.35 Å | ~1.31 Å | Longer in 1H, indicating more single-bond character. |
| N(2)-N(3) Bond Length | ~1.30 Å | ~1.31 Å | Shorter in 1H, indicating more double-bond character. |
| Symmetry | Cₛ (Planar) | C₂ᵥ (Planar) | The 2H isomer possesses higher symmetry with equivalent N-N bonds. |
| Data derived from values reported in [PCCP, 2022][5][6] | |||
| Table 2: Comparison of Key Structural Parameters. |
The asymmetry of the N-N bonds in the 1H-tautomer is a direct reflection of its electronic structure, where the π-system is less delocalized compared to the highly symmetric 2H-isomer. This structural data provides a powerful, experimentally grounded rationale for the greater thermodynamic stability of the 2H form.
Experimental Protocol: NMR-Based Tautomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for studying tautomeric equilibria in solution. However, due to the often rapid interconversion between tautomers on the NMR timescale, the observed spectra typically show a single set of time-averaged signals, complicating direct analysis. A robust protocol combines experimental NMR with computational chemistry to resolve the system.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the 1,2,3-triazole derivative in the solvent of interest (e.g., D₂O, DMSO-d₆) at a known concentration.
-
NMR Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous signal assignment.[9][10]
-
Computational Modeling:
-
Construct 3D models of both the 1H- and 2H-tautomers.
-
Perform geometry optimization and energy calculations for both tautomers using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) and a solvent model (e.g., SMD or PCM) that matches the experimental conditions.[11] This provides the theoretical relative stability (ΔG).
-
Calculate the NMR chemical shifts for each optimized, low-energy conformer of each tautomer.
-
-
Data Correlation and Analysis:
-
Compare the calculated chemical shifts with the experimental data. Often, neither pure tautomer's calculated spectrum will perfectly match the experiment.
-
Calculate the Boltzmann-averaged theoretical spectrum based on the computed energy difference (ΔG).
-
A strong correlation between the Boltzmann-averaged calculated spectrum and the experimental spectrum validates the predicted tautomer ratio and confirms the identity of the major species.[12]
-
This self-validating system, where computational predictions must align with experimental observables, provides a high degree of confidence in assigning the predominant tautomeric form in solution.
Figure 3: Energy profile illustrating kinetic control in CuAAC synthesis.
Synthesizing N2-substituted 1,2,3-triazoles is a more significant challenge that cannot be achieved via standard cycloadditions. [3]It requires specialized strategies, such as the direct N-alkylation or N-arylation of a pre-formed NH-triazole. [13]Even here, regioselectivity is a major hurdle, often yielding mixtures of N1 and N2 products, further underscoring the kinetic preference for substitution at the N1 position. [3]Achieving high N2-selectivity often requires carefully designed substrates or specialized catalytic systems. [14][15]
Conclusion and Implications for Drug Development
The stability relationship between 1H- and 2H-1,2,3-triazoles is nuanced and environmentally dependent.
-
Core Finding: The 2H-tautomer is intrinsically more stable than the 1H-tautomer due to its higher symmetry and more effective electron delocalization. This stability is most pronounced in the gas phase and in non-polar solvents.
-
Environmental Impact: Polar, protic solvents reduce the stability gap by preferentially solvating the more polar 1H-tautomer, though the 2H-form typically remains the major species in solution.
-
Synthetic Reality: The most common and efficient synthetic routes (e.g., CuAAC) are kinetically controlled and yield 1H-triazoles, not the more stable 2H-tautomer.
For drug development professionals, these findings have critical implications. A compound synthesized and isolated as a 1H-triazole may exist predominantly as the 2H-tautomer in the aqueous environment of a biological system. These two tautomers are distinct chemical entities with different dipole moments and, crucially, different patterns of hydrogen bond donors and acceptors. This difference can profoundly impact drug-receptor binding, solubility, and membrane permeability. Therefore, a comprehensive characterization of the tautomeric state under physiologically relevant conditions is essential for accurate structure-activity relationship (SAR) studies and successful, rational drug design.
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Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Physical Chemistry Chemical Physics (PCCP), 2022. Available from: [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 2021. Available from: [Link]
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Spring 2021. Available from: [Link]
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Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate, 2022. Available from: [Link]
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Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Journal of Chemical Education, 2021. Available from: [Link]
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Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 2018. Available from: [Link]
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Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available from: [Link]
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N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 2018. Available from: [Link]
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Methodological & Application
Synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine from nitro precursors
Application Note & Detailed Protocol
Topic: Strategic Synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine from a Nitro Precursor
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine, a key heterocyclic scaffold of interest in pharmaceutical and materials science. The synthetic strategy commences with the formation of a 4-nitro-1H-1,2,3-triazole precursor, followed by a regioselective N-alkylation step to install the 2,2,2-trifluoroethyl group at the N2 position of the triazole ring. The final stage involves the chemoselective reduction of the nitro group to the target primary amine. This guide emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical safety considerations, ensuring a reproducible and robust pathway for obtaining the title compound.
Introduction and Strategic Overview
The 1,2,3-triazole core is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1] The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine scaffold represents a valuable building block for the development of novel therapeutic agents.
The synthesis described herein is a three-stage process that addresses two primary chemical challenges:
-
Regiocontrol in Triazole Alkylation: The alkylation of an unsymmetrical NH-triazole can yield both N1 and N2 isomers. Our protocol is designed to navigate this challenge, leading to the isolation of the desired N2-substituted intermediate.
-
Chemoselective Reduction: The final step requires the reduction of a nitro group in the presence of the stable triazole and trifluoroethyl moieties.
The overall synthetic pathway is outlined below.
Caption: Overall synthetic workflow for the target amine.
Mechanistic Considerations and Causality
Stage 1: Formation of the 4-Nitro-1H-1,2,3-triazole Precursor
The synthesis begins with a [3+2] cycloaddition reaction, a robust method for forming the 1,2,3-triazole ring.[2] In this case, reacting a nitro-substituted olefin with an azide source like sodium azide provides the 4-nitro-1H-1,2,3-triazole. The electron-withdrawing nature of the nitro group activates the alkene for cycloaddition.
Stage 2: N2-Selective Trifluoroethylation
The alkylation of 4-nitro-1H-1,2,3-triazole presents a regioselectivity challenge. The triazole anion has nucleophilic character at both N1 and N2. While N1-alkylation is often the kinetic product, the N2-substituted isomer can be the thermodynamically favored product.[3] The synthesis of N2-substituted triazoles often remains a significant challenge.[4][5]
Our protocol utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) as a potent electrophile. The reaction typically yields a mixture of N1 and N2 isomers, which can be separated via silica gel chromatography. The ratio of these isomers is influenced by factors such as solvent, base, and temperature.[6]
Stage 3: Chemoselective Nitro Group Reduction
The conversion of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and minimal byproduct formation.[7][8] Palladium on carbon (Pd/C) is an excellent catalyst for this purpose, readily facilitating the reduction of aromatic and heteroaromatic nitro compounds without affecting other functional groups under controlled conditions.[8] The process involves the transfer of hydrogen from the gas phase to the substrate via the catalyst surface. Alternative methods, such as using metals like iron or tin in acidic media, are also possible but often require more demanding workup procedures.[7][9]
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. Sodium azide is acutely toxic and can form explosive heavy metal azides. Nitro compounds can be energetic and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated area using appropriate equipment. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Stage 1: Synthesis of 4-Nitro-1H-1,2,3-triazole
This protocol is adapted from established methods for the synthesis of nitro-triazoles.[10][11]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2-Nitrovinyl)benzene | 149.15 | 1.49 g | 10.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add (2-nitrovinyl)benzene and DMSO. Stir the mixture until the solid dissolves.
-
Carefully add sodium azide in one portion. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~3 using 2M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield 4-nitro-1H-1,2,3-triazole as a solid. The product can be used in the next step without further purification.
Stage 2: Synthesis of 2-(2,2,2-Trifluoroethyl)-4-nitro-2H-1,2,3-triazole
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitro-1H-1,2,3-triazole | 114.06 | 1.14 g | 10.0 |
| 2,2,2-Trifluoroethyl triflate | 232.11 | 2.55 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |
| Acetonitrile (MeCN) | 41.05 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 4-nitro-1H-1,2,3-triazole and potassium carbonate in acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add 2,2,2-trifluoroethyl triflate dropwise over 10 minutes. Caution: Triflate is a powerful alkylating agent.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane), noting the formation of two product spots (N1 and N2 isomers).
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of isomers.
-
Purify the crude mixture by flash column chromatography on silica gel (gradient elution, 5% to 25% Ethyl Acetate in Hexane). The N2 isomer typically has a different polarity from the N1 isomer. Collect the fractions containing the desired N2-isomer and concentrate under reduced pressure to yield 2-(2,2,2-trifluoroethyl)-4-nitro-2H-1,2,3-triazole as a solid.
Stage 3: Synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(2,2,2-Trifluoroethyl)-4-nitro-2H-1,2,3-triazole | 196.09 | 1.0 g | 5.1 |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | 10 wt% |
| Methanol (MeOH) | 32.04 | 40 mL | - |
| Hydrogen (H₂) gas | 2.02 | ~50 psi | - |
Procedure:
-
To a hydrogenation vessel, add 2-(2,2,2-trifluoroethyl)-4-nitro-2H-1,2,3-triazole and methanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is completely consumed (typically 4-6 hours). Hydrogen uptake will cease upon completion.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure. The resulting solid is the target compound, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine. The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for Stages 2 and 3.
Data Summary and Characterization
| Stage | Product | Expected Yield | Appearance |
| 1 | 4-Nitro-1H-1,2,3-triazole | 75-85% | Off-white to yellow solid |
| 2 | 2-(2,2,2-Trifluoroethyl)-4-nitro-2H-1,2,3-triazole | 40-50% (after separation) | White to pale yellow solid |
| 3 | 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine | 90-98% | White solid |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
References
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-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
MDPI. (n.d.). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
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- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
SSRN. (n.d.). Synthesis and Properties of Aminated Nitro-Substituted[1][10][12]triazolo[4,3-b][1][10][12]triazole Isomers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
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- ResearchGate. (n.d.). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium.
- DOI. (n.d.).
- Semantic Scholar. (1966). 1, 2, 4-Triazol-3-one and its nitro and amino derivatives. Chemistry of Heterocyclic Compounds.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry.
- National Center for Biotechnology Information. (n.d.). 1,2,3-Triazoles.
- SciSpace. (2017).
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
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Application Notes and Protocols: Amide Coupling Conditions for 4-Amino-1,2,3-Triazole Nucleophiles
Introduction: Navigating the Challenges of a Weakly Nucleophilic Amine
The 4-amino-1,2,3-triazole moiety is an increasingly important building block in medicinal chemistry and drug discovery, valued for its ability to act as a bioisostere for amide bonds and its unique electronic properties.[1][2][3][4] However, the successful incorporation of this heterocycle via amide bond formation presents a significant synthetic challenge. The electron-withdrawing nature of the triazole ring system substantially decreases the nucleophilicity of the exocyclic amino group, rendering standard amide coupling conditions often sluggish and inefficient.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing amide coupling conditions for these challenging nucleophiles. We will delve into the mechanistic rationale behind various coupling strategies and provide detailed, field-proven protocols to enable the successful synthesis of 4-(amido)-1,2,3-triazole derivatives.
The Root of the Challenge: The Electronic Character of 4-Amino-1,2,3-Triazole
The primary obstacle in acylating 4-amino-1,2,3-triazole is its diminished nucleophilicity compared to aliphatic or even simple aromatic amines. This can be attributed to two main electronic effects:
-
Inductive Effect: The sp2-hybridized nitrogen atoms within the triazole ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the exocyclic amino group.
-
Resonance Effect: The lone pair of the amino group can be delocalized into the aromatic triazole ring, further reducing its availability for nucleophilic attack.
Consequently, reaction conditions must be carefully selected to enhance the reactivity of either the carboxylic acid coupling partner or the amine itself.
Strategies for Effective Amide Coupling
To overcome the low reactivity of 4-amino-1,2,3-triazoles, several strategies can be employed, primarily focusing on the robust activation of the carboxylic acid. The choice of coupling reagent is paramount and should be guided by the steric and electronic properties of both the carboxylic acid and the aminotriazole.
Uronium/Guanidinium-Based Reagents: The Gold Standard for Difficult Couplings
Reagents such as HATU, HBTU, and COMU are among the most effective for coupling weakly nucleophilic amines.[5][6][7] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the aminotriazole.
-
Mechanism of Action (HATU): The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester.[8] This active ester is then susceptible to nucleophilic attack by the 4-amino-1,2,3-triazole.
Caption: HATU activation and subsequent amidation.
Phosphonium-Based Reagents: Minimizing Side Reactions
Phosphonium salts like PyBOP and PyAOP are also highly effective and have the advantage of not forming guanidinium by-products, which can sometimes occur with uronium reagents when the amine attacks the coupling reagent directly. They operate via a similar mechanism, forming a reactive phosphonium ester intermediate.
Carbodiimides with Additives: A Cost-Effective Approach
Carbodiimides such as EDC and DCC are classic coupling reagents.[9] For weakly nucleophilic amines, their use is almost always coupled with additives like HOBt or HOAt.[5][10] These additives react with the initial O-acylisourea intermediate to form an active ester, which is more reactive and less prone to side reactions like N-acylurea formation.[10] A combination of EDC, an additive, and DMAP can be particularly effective for electron-deficient anilines.[5]
Propylphosphonic Anhydride (T3P®): A Green and Efficient Alternative
T3P® is a versatile and environmentally friendly coupling reagent.[11] It activates the carboxylic acid by forming a mixed phosphonic anhydride, which is highly reactive towards amines.[12] T3P® is known for its high yields, low epimerization rates, and simple workup, as the by-products are water-soluble.[13][14]
Sources
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. bachem.com [bachem.com]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
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- 14. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Reductive Amination with 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine: A Modern Synthetic Tool for Drug Discovery
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine in reductive amination reactions. This unique reagent serves as a powerful building block, merging the desirable pharmacological properties of a triazole nucleus with the metabolic stability and lipophilicity conferred by a trifluoroethyl group.[1][2] We will explore the underlying reaction mechanism, provide guidance on reagent selection, and present robust, step-by-step protocols for the synthesis of novel secondary amines. The methodologies described herein are designed for broad applicability, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs.
Introduction: The Strategic Value of Trifluoroethylated Triazoles
Reductive amination stands as one of the most effective and widely utilized methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[3] Its reliability and broad functional group tolerance have made it a cornerstone in the synthesis of pharmaceutical agents. The strategic selection of the amine component is critical as it dictates a significant portion of the final molecule's structural and physicochemical properties.
The reagent at the core of this guide, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine, offers a unique convergence of three high-value motifs in medicinal chemistry:
-
The 1,2,3-Triazole Core: This heterocyclic scaffold is considered a "privileged" structure, found in numerous approved drugs.[4] Its unique electronic properties, including stability under physiological conditions and hydrogen bonding capability, make it an excellent pharmacophore.[1][5]
-
The Trifluoroethyl Group: The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) or trifluoroethyl (CH₂CF₃) group, is a well-established strategy to enhance key drug-like properties. These include increased metabolic stability, improved lipophilicity for better membrane permeability, and modulation of pKa.[2][6]
-
The Primary Amine Handle: The 4-amino group on the triazole ring provides a direct attachment point for coupling with a vast array of aldehyde- and ketone-containing fragments, enabling rapid library generation through reductive amination.
This guide provides the necessary protocols and scientific rationale to effectively leverage this powerful building block in synthetic campaigns.
Mechanistic Rationale and Strategic Reagent Selection
A successful reductive amination protocol hinges on understanding the reaction mechanism and making informed choices for each component. The overall transformation proceeds via a two-step sequence that can be performed in a single pot.
Caption: Reductive amination mechanism.
Causality Behind Experimental Choices
-
The Amine Reagent: 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine is expected to be less nucleophilic than simple aliphatic amines. This is due to the electron-withdrawing nature of both the aromatic triazole ring and the adjacent trifluoroethyl group.[7] Consequently, the initial condensation to form the imine intermediate may be slower. For challenging substrates, particularly sterically hindered or electron-poor ketones, the addition of a catalytic amount of acetic acid is recommended to protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the condensation step.[3]
-
The Reducing Agent: The choice of reducing agent is critical for a high-yielding, one-pot reaction.
-
Sodium Borohydride (NaBH₄): While effective, it can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is more selective for the protonated imine (iminium ion) than for the neutral carbonyl. However, it is highly toxic and generates cyanide waste streams, making it less desirable.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the recommended reagent. STAB is a mild and highly selective reducing agent.[9] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it significantly faster at reducing the iminium ion than the starting carbonyl.[9][10] This high selectivity allows the reaction to be performed efficiently in one pot without significant formation of alcohol byproducts and avoids the toxicity concerns of NaBH₃CN.[3]
-
-
Solvent Selection:
-
1,2-Dichloroethane (DCE): This is the most common and preferred solvent for STAB-mediated reductive aminations as it is aprotic and demonstrates excellent substrate solubility.[10][11]
-
Tetrahydrofuran (THF): A viable alternative to DCE.[10]
-
2,2,2-Trifluoroethanol (TFE): This solvent has been shown to accelerate reductive aminations using NaBH₄.[12] While less common with STAB, it could be considered for optimizing difficult transformations due to its unique polarity and hydrogen-bond-donating properties.
-
Experimental Protocols & Workflow
The following protocols are designed to be robust starting points for a wide range of carbonyl substrates.
Caption: General experimental workflow.
Protocol 1: General Reductive Amination with Aldehydes
This protocol is suitable for most aliphatic and aromatic aldehydes.
Materials:
-
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine (1.0 eq).
-
Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration relative to the amine).
-
Add the aldehyde (1.0–1.1 eq) to the solution and stir the mixture at room temperature for 20–30 minutes to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (1.3–1.5 eq) to the mixture in portions over 5 minutes. Note: Mild gas evolution may occur.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2–12 hours).
-
Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Modified Procedure for Ketones and Less Reactive Aldehydes
This protocol incorporates a catalytic acid to facilitate the reaction with more challenging carbonyl partners.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the ketone (1.0–1.2 eq) followed by glacial acetic acid (0.1–0.2 eq) to the solution.
-
Stir the mixture at room temperature for 30–60 minutes.
-
Continue with steps 4 through 10 from Protocol 1. Reaction times may be longer (12–24 hours). If the reaction is sluggish at room temperature, it can be gently heated to 40–50 °C.
Illustrative Scope and Expected Results
The following table outlines the expected applicability of these protocols across different classes of carbonyl compounds. Yields are illustrative and will vary based on the specific substrate.
| Carbonyl Substrate | Recommended Protocol | Typical Yield Range | Key Considerations |
| Benzaldehyde | Protocol 1 | 80-95% | Electron-donating or -withdrawing groups are well-tolerated. |
| 4-Pyridinecarboxaldehyde | Protocol 1 | 75-90% | Basic nitrogen in the product may require specific purification techniques. |
| Heptanal | Protocol 1 | 85-98% | Aliphatic aldehydes are typically very reactive and give high yields. |
| Cyclohexanone | Protocol 2 | 70-85% | Acetic acid catalyst is recommended for efficient imine formation. |
| Acetophenone | Protocol 2 | 50-75% | Aromatic ketones are less reactive; may require gentle heating. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation (especially with ketones). 2. Deactivated reducing agent. | 1. Add 0.1-0.2 eq of acetic acid (Protocol 2). 2. Use a fresh bottle of NaBH(OAc)₃; ensure it was stored under dry conditions. |
| Formation of Alcohol Byproduct | 1. Reducing agent is not selective (unlikely with STAB). 2. Water present in the reaction. | 1. Confirm the identity of the reducing agent. 2. Use anhydrous solvents and reagents; perform under an inert atmosphere. |
| Reaction Stalls | 1. Steric hindrance from a bulky carbonyl or amine. 2. Insufficient reactivity. | 1. Increase reaction time. 2. Gently heat the reaction to 40-50 °C. |
| Complex Product Mixture | Over-alkylation (formation of tertiary amine). | This is generally not an issue when starting with a primary amine in a 1:1 stoichiometry. If observed, ensure accurate stoichiometry. |
Conclusion
The use of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-amine in reductive amination provides a direct and powerful route to novel chemical entities of high interest for pharmaceutical and agrochemical research. The protocols detailed in this guide, centered around the mild and selective sodium triacetoxyborohydride reagent, are broadly applicable and robust. By combining the privileged triazole scaffold with the beneficial properties of a trifluoroethyl group, this building block enables the efficient synthesis of diverse and valuable compound libraries.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18836-18851. Available at: [Link]
-
González-López, M., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3794–3799. Available at: [Link]
-
Kar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ACS Omega, 7(18), 15766-15790. Available at: [Link]
-
Tajbakhsh, M., et al. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. Available at: [Link]
-
Vilas, J. L., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5038–5043. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Wang, D., et al. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers, 3, 437-442. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Liu, W., et al. (2024). Three‐Component Reactions of 2,2,2‐Trifluoroethyl Ketones, Aryl Azides and Aqueous Ammonia for the Synthesis of 4‐Cyano‐1,2,3‐triazoles. Asian Journal of Organic Chemistry. Available at: [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]
-
Jiang, Y., & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Molecules. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8913. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of amines. Scientific Diagram. Retrieved from [Link]
-
Denton, R. M., et al. (2021). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 12, 4839. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Bihdan, O. A. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(2), 114-121. Available at: [Link]
-
Liu, K., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6667. Available at: [Link]
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Application Note: Design and Optimization of Kinase Inhibitors using Trifluoroethyl Triazole Scaffolds
Abstract
This application note details the strategic incorporation of 2,2,2-trifluoroethyl (TFE) moieties onto 1,2,3-triazole scaffolds to optimize kinase inhibitors. While 1,2,3-triazoles serve as robust amide bioisosteres, their alkyl substituents are often metabolic soft spots. This guide demonstrates how replacing a standard ethyl group with a trifluoroethyl group can block Cytochrome P450-mediated oxidation, modulate lipophilicity (
Introduction: The Fluorine-Triazole Synergy
In kinase drug discovery, the 1,2,3-triazole ring is a privileged scaffold due to its high dipole moment (~5 D), ability to accept hydrogen bonds, and planar geometry that mimics peptide bonds (amide bioisostere) [1]. However, alkyl chains attached to the triazole nitrogen are frequently susceptible to rapid oxidative metabolism (dealkylation or hydroxylation).
The Trifluoroethyl (TFE) group offers a solution via the "Fluorine Effect":
-
Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Replacing
-hydrogens with fluorine prevents P450-mediated hydrogen abstraction [2]. -
Electronic Modulation: The strong electron-withdrawing nature of the
group lowers the of the triazole system and alters the electrostatic potential surface, potentially strengthening interactions with the kinase hinge region or the ribose-binding pocket. -
Lipophilicity: Fluorination increases lipophilicity (
) without the steric bulk of a tert-butyl group, improving membrane permeability.
Experimental Design & Rationale
The design workflow follows a "Scaffold Hopping" approach. We utilize the TFE group to replace a metabolically labile ethyl or methyl group.
Graphviz Diagram 1: Design Logic
Caption: Workflow for optimizing kinase inhibitors by transitioning from labile alkyl-triazoles to stable fluoro-triazoles.
Protocol A: Chemical Synthesis (CuAAC)
This protocol describes the synthesis of a 1-(2,2,2-trifluoroethyl)-1,2,3-triazole derivative. The reaction utilizes TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) oxidation state, which is critical when working with electron-deficient azides like TFE-azide [3].
Materials
-
Alkyne Precursor: 1.0 equivalent (Kinase hinge-binder core).
-
Azide: 2-Azido-1,1,1-trifluoroethane (1.2 equivalents). Note: Volatile and potentially energetic. Handle behind a blast shield.
-
Catalyst:
(0.1 eq) + Sodium Ascorbate (0.5 eq). -
Ligand: TBTA (0.1 eq).
-
Solvent:
-Butanol / Water (1:1 ratio).
Step-by-Step Procedure
-
Preparation: Dissolve the Alkyne (0.5 mmol) and TBTA (0.05 mmol) in 2 mL of
-BuOH. -
Azide Addition: Add 2-Azido-1,1,1-trifluoroethane (0.6 mmol) to the mixture.
-
Catalyst Activation: In a separate vial, dissolve
(12.5 mg) and Sodium Ascorbate (50 mg) in 2 mL of deionized water. The solution should turn bright yellow/orange (generation of Cu(I)). -
Initiation: Add the aqueous catalyst solution dropwise to the organic phase.
-
Reaction: Stir vigorously at Room Temperature for 12 hours .
-
Critical Check: If the solution turns green/blue, oxygen has entered. Add more ascorbate.
-
-
Work-up: Dilute with Ethyl Acetate (20 mL), wash with
(sat. aq.) to remove copper, followed by brine. -
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Graphviz Diagram 2: Synthetic Pathway
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism forming the TFE-triazole scaffold.
Protocol B: Biochemical Validation (TR-FRET)
To validate the potency of the TFE-triazole inhibitor, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This assay is superior to standard fluorescence due to the elimination of background interference from the inhibitor compounds themselves [4].
Assay Principle
-
Donor: Terbium (Tb)-labeled antibody (Long lifetime fluorescence).
-
Acceptor: Fluorescein-labeled kinase substrate (Short lifetime).
-
Mechanism: When the kinase phosphorylates the substrate, the antibody binds. Tb excites Fluorescein via FRET. Inhibitors prevent phosphorylation, reducing the FRET signal.
Materials
-
Kinase: Recombinant Kinase (e.g., EGFR, JAK, Aurora) at 5 nM.
-
Substrate: Fluorescein-PolyGT (200 nM).
-
ATP: At
(typically 10-50 ). -
Detection: Tb-PY20 Antibody (2 nM).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Procedure
-
Compound Prep: Prepare 3-fold serial dilutions of the TFE-triazole inhibitor in 100% DMSO (Top concentration 10
). -
Enzyme Reaction:
-
Add 2.5
inhibitor to a 384-well low-volume black plate. -
Add 5
Kinase/Substrate mix. -
Add 2.5
ATP to start the reaction. -
Incubate for 60 minutes at Room Temperature.
-
-
Detection:
-
Add 10
of Tb-Antibody + EDTA (10 mM final) to stop the reaction. -
Incubate for 30 minutes.
-
-
Read: Measure on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (Fluorescein)).
-
Analysis: Calculate TR-FRET Ratio (
). Plot % Inhibition vs. Log[Compound].
Graphviz Diagram 3: Assay Logic
Caption: TR-FRET mechanism. Inhibition prevents phosphorylation, breaking the Donor-Acceptor proximity.
Data Analysis & Interpretation
The following table illustrates hypothetical comparative data demonstrating the advantages of the TFE scaffold over the standard ethyl scaffold.
| Compound ID | R-Group | Kinase IC50 (nM) | Microsomal Stability ( | LogP |
| Cmpd-1 (Ref) | 12 | 15 (Rapid Oxidation) | 2.1 | |
| Cmpd-2 | 45 | 22 | 1.8 | |
| Cmpd-3 (TFE) | 8 | >120 (Stable) | 2.5 |
Interpretation:
-
Potency: Cmpd-3 retains/improves potency (8 nM) compared to Ethyl (12 nM), likely due to the TFE group filling a hydrophobic pocket or favorable dipole interactions.
-
Stability: The metabolic half-life increases drastically (>120 min) because the C-F bonds protect the
-carbon from oxidation.
References
-
Zhou, C.H., et al. (2016). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Current Medicinal Chemistry.
-
Gillis, E.P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Hein, J.E., & Fokin, V.V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39, 1302-1315.
-
Thermo Fisher Scientific. "LanthaScreen™ Kinase Assay Validation Protocol."
-
Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Application Notes & Protocols: Synthesis of Peptidomimetics Containing Triazole-4-Amine Linkers
Authored by: A Senior Application Scientist
Introduction: Beyond the Amide Bond
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents. They are designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor bioavailability and rapid degradation by proteases.[1][2] A cornerstone of peptidomimetic design is the replacement of the labile amide bond with a stable surrogate that preserves the essential structural and electronic features required for biological recognition.[3]
Among the most successful amide isosteres is the 1,2,3-triazole ring.[4] This five-membered heterocycle is not only exceptionally stable to metabolic, oxidative, and hydrolytic degradation but also closely mimics the trans geometry and dipole moment of an amide bond.[2][5] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a flagship "click chemistry" reaction—has made the synthesis of 1,4-disubstituted 1,2,3-triazoles remarkably efficient and versatile, cementing their role in medicinal chemistry.[5][6][7]
This guide moves beyond the standard triazole linker to focus on a more nuanced and functionally versatile motif: the triazole-4-amine linker . The introduction of an amino group at the 4-position of the triazole ring provides a critical chemical handle. This functional group can serve as a key pharmacophoric element, a point for bioconjugation, or a vector to modulate physicochemical properties like solubility.[8][9] Herein, we provide a detailed exploration of the core chemical principles, step-by-step synthetic protocols, and expert insights required to successfully synthesize and incorporate these advanced linkers into novel peptidomimetic structures.
Part 1: Core Principles of Synthesis
The construction of triazole-containing peptidomimetics hinges on the masterful execution of the CuAAC reaction. Understanding its mechanism and the preparation of its requisite precursors is fundamental to success.
The Engine of Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to yield a 1,4-disubstituted 1,2,3-triazole.[10] Its widespread adoption is due to its exceptional features:
-
High Regioselectivity: The reaction exclusively produces the 1,4-isomer, avoiding the mixture of 1,4- and 1,5-isomers seen in uncatalyzed thermal cycloadditions.[1]
-
Mild Reaction Conditions: It typically proceeds at room temperature in a variety of solvents, including aqueous media, making it compatible with sensitive biological molecules.[5][10]
-
Broad Functional Group Tolerance: The reaction is orthogonal to most common functional groups found in peptides and other complex molecules, minimizing the need for extensive protecting group strategies.[7][11]
-
High Yields: CuAAC reactions are known for their high efficiency and conversion rates, often resulting in near-quantitative yields of the desired product.[12]
The catalytic cycle, illustrated below, involves the formation of a copper acetylide intermediate which then reacts with the azide, ultimately leading to the stable triazole ring and regeneration of the Cu(I) catalyst.
Caption: The catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Crafting the Building Blocks: Synthesis of Precursors
The success of the CuAAC reaction is contingent on the availability of high-purity α-azido acids and α-amino alkynes, which are typically derived from natural amino acids. It is critical to employ synthetic methods that preserve the stereochemical integrity of the original chiral center.
-
α-Azido Acids: These are readily prepared from the corresponding α-amino acids via a diazo-transfer reaction.[3][13] Reagents like triflyl azide (TfN₃) or imidazole-1-sulfonyl azide are commonly used. The reaction proceeds with retention of stereochemistry and is generally high-yielding.
-
α-Amino Alkynes: Synthesis of terminal alkynes from amino acids is a multi-step process. A reliable method is the Seyferth-Gilbert-Bestmann homologation, which converts an amino aldehyde (derived from the parent amino acid) into the desired alkyne using the Bestmann-Ohira reagent.[3] This protocol avoids the harsh basic conditions of other methods that risk racemization.
Caption: General workflow for synthesizing azide and alkyne precursors from amino acids.
Part 2: Protocols for Triazole-4-Amine Linker Synthesis
Directly synthesizing a 1,4-disubstituted triazole with a free amino group at the C4 position via a standard CuAAC is not feasible. The most robust and logical strategy involves a post-cycloaddition functionalization . This approach leverages the reliability of the CuAAC to first install a precursor group (e.g., a nitro group) at the C4 position, which is then chemically reduced to the desired amine.
This method involves three key stages:
-
Synthesis of a 4-Nitro-Substituted Alkyne: A suitable alkyne bearing a nitro group is required.
-
CuAAC Cycloaddition: The nitro-alkyne is reacted with an α-azido acid to form the 4-nitro-triazole core.
-
Reduction to the 4-Amine: The nitro group is selectively reduced to yield the final triazole-4-amine linker.
Protocol 1: Synthesis of the 4-Nitro-Triazole Intermediate
This protocol details the CuAAC reaction between an N-protected azido-amino acid and a commercially available nitro-alkyne (e.g., 3-nitro-1-propyne is a conceptual, though unstable, starting point; a more stable precursor like a protected nitrophenylacetylene is often used in practice). We will use (S)-2-azido-3-methylbutanoic acid (derived from L-Valine) and nitrophenylacetylene as representative substrates.
Materials:
-
(S)-2-azido-3-methylbutanoic acid (1.0 equiv)
-
4-Nitrophenylacetylene (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.3 equiv)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve (S)-2-azido-3-methylbutanoic acid (1.0 equiv) and 4-nitrophenylacetylene (1.0 equiv) in a 1:1 mixture of t-BuOH/H₂O (to a final concentration of ~0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv). Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1 equiv).
-
Initiation of Reaction: While stirring the reactant solution vigorously, add the sodium ascorbate solution first, followed immediately by the CuSO₄ solution. A color change to yellow or orange is typically observed as the Cu(I) species is generated.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[13] The disappearance of the limiting starting material (alkyne or azide) indicates completion.
-
Workup and Extraction: Once the reaction is complete, dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a 4-nitro-triazole dipeptide mimic, can be purified by flash column chromatography on silica gel.
Causality and Expertise:
-
Why t-BuOH/H₂O? This solvent system is highly effective for CuAAC as it dissolves both polar and non-polar reactants while being compatible with the aqueous catalyst solutions.[13]
-
Why add ascorbate first? Sodium ascorbate is the reducing agent that converts the stable Cu(II) precatalyst to the active Cu(I) species in situ. Adding it first ensures that the catalyst is ready to engage the substrates as soon as it is introduced.[14]
Protocol 2: Reduction to the Triazole-4-Amine Linker
The reduction of the aromatic nitro group to an amine is a classic transformation. Several methods are effective, with catalytic hydrogenation being one of the cleanest.
Materials:
-
Purified 4-nitro-triazole intermediate (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
-
Filtration apparatus (Celite pad)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 4-nitro-triazole intermediate in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). For a small scale, a balloon filled with H₂ is sufficient. For larger scales, a Parr apparatus is recommended.
-
Reaction Monitoring: Stir the reaction vigorously under a positive pressure of H₂ at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).
-
Workup and Filtration: Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude triazole-4-amine product. This product is often pure enough for the next step, but can be further purified by chromatography or recrystallization if necessary.
Causality and Expertise:
-
Why Pd/C? Palladium on carbon is a highly efficient and standard catalyst for the hydrogenation of nitro groups. It is robust, provides clean conversion, and is easily removed by filtration.
-
Why Celite? Fine particles of Pd/C can pass through standard filter paper. A pad of Celite provides a fine filtration medium that ensures complete removal of the catalyst, which is crucial as residual palladium can interfere with subsequent reactions.
Part 3: Incorporation into Peptidomimetics & Data
The newly synthesized triazole-4-amine dipeptide mimic is now a building block ready for incorporation into a larger peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase techniques.[5][15]
Caption: Workflow for incorporating the triazole building block using Fmoc-based SPPS.
Quantitative Data Summary
The following table summarizes typical outcomes for the key synthetic steps described. Yields are representative and can vary based on the specific amino acid side chains and reaction scale.
| Step | Reaction | Catalyst/Reagent | Typical Yield | Purity (Post-Purification) |
| 1. Azide Synthesis | Diazo-Transfer on Amino Acid | TfN₃, CuSO₄ | >90% | >98% |
| 2. CuAAC Cycloaddition | Azido-acid + Nitro-alkyne | CuSO₄/NaAsc | 75-95% | >98% |
| 3. Nitro Group Reduction | Catalytic Hydrogenation | Pd/C, H₂ | >90% | >95% |
| 4. Peptide Coupling (SPPS) | Building Block Coupling | HBTU/DIPEA | >95% (per step) | N/A |
Conclusion and Outlook
The synthesis of peptidomimetics containing triazole-4-amine linkers is a powerful strategy for creating novel therapeutic candidates with enhanced stability and functionality. By employing a reliable post-cycloaddition functionalization route, researchers can leverage the power of click chemistry to build a stable triazole core and then introduce the versatile amine group through a clean and efficient reduction. This amine handle opens the door to a vast chemical space, allowing for the attachment of solubility enhancers, fluorescent probes, or additional pharmacophoric elements to fine-tune the biological activity and properties of the final molecule.[16][17] As the demand for more sophisticated and metabolically robust drugs continues to grow, the methodologies outlined here provide a validated and logical pathway for the rational design and synthesis of next-generation peptidomimetics.
References
-
Dheer, D., Singh, V., & Shankar, R. (2017). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 22(5), 769. [Link]
-
Papini, A. M., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9, 786538. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988467. [Link]
- Ausimont, G., et al. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. U.S.
-
Valverde, R., et al. (2013). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA International Journal for Chemistry, 67(4), 262-266. [Link]
-
Hudson, D. L., et al. (2016). Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. Tetrahedron, 72(43), 6844-6854. [Link]
-
Corredor, M., Solà, J., & Alfonso, I. (2018). Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics. In Topics in Heterocyclic Chemistry. [Link]
-
Shcherbakov, D. S., et al. (2023). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Molecules, 28(22), 7604. [Link]
-
Zachariasse, T., et al. (2016). Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. MedChemComm, 7(3), 484-490. [Link]
-
Shingate, B. B. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 4(3). [Link]
-
Ghosh, C., et al. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 43(3), 1366-1377. [Link]
-
Singh, P., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 143-157. [Link]
-
Mindt, T. L. (2019). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. CHIMIA International Journal for Chemistry, 73(5), 381-386. [Link]
-
Witte, M. D., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry, 7, 168. [Link]
-
Kumar, V., & Van der Eycken, E. V. (2020). Triazoles in Peptidomimetics: A Recent Update. ResearchGate. [Link]
-
Kavitha, S., et al. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]
-
Reddy, G. S., et al. (2014). Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles. Beilstein Journal of Organic Chemistry, 10, 2991-2997. [Link]
-
Sutton, A. E., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Process Research & Development, 13(5), 852-856. [Link]
-
Bakherad, M., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 11(42), 26081-26101. [Link]
-
López-Hernández, I., et al. (2022). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Molecules, 27(23), 8230. [Link]
-
Scott, J. S., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 963-969. [Link]
-
Besora, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5855-5864. [Link]
-
Yurttaş, L., & Kaplancıklı, Z. A. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1269-1286. [Link]
-
Vlasov, S. V., et al. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia, 70(3), 737-746. [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 747447. [Link]
Sources
- 1. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 3. chimia.ch [chimia.ch]
- 4. sciserv1.chim.it [sciserv1.chim.it]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity | MDPI [mdpi.com]
- 8. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00445D [pubs.rsc.org]
- 14. BJOC - Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles [beilstein-journals.org]
- 15. Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Note: Reagents for Diazotization of 4-Amino-1,2,3-Triazoles
[1]
Executive Summary & Core Challenges
4-Amino-1,2,3-triazoles represent a unique class of heteroaromatic amines. Unlike standard anilines, the diazotization of the 4-amino-1,2,3-triazole scaffold is complicated by the electron-rich nature of the triazole ring and the high energy of the resulting diazonium intermediate.
Key Challenges:
-
Instability: The 1,2,3-triazole-4-diazonium salt is often thermally unstable and prone to decomposition into carbenes or radical species, even at
. -
Ring-Chain Equilibrium: In solution, the diazonium species may exist in equilibrium with open-chain diazo-imine forms, complicating nucleophilic substitution.
-
Energetic Hazard: The isolated diazonium salts (and the resulting azido-triazoles) are potential energetic materials (explosives) and must be handled with extreme caution.
Strategic Solution:
To mitigate hydrolysis and decomposition, non-aqueous diazotization (Doyle-type conditions) using alkyl nitrites is the preferred industry standard over classical aqueous NaNO
Reagent Selection Guide
The choice of diazotization system depends heavily on the downstream application (Sandmeyer, deamination, or azo coupling).
System A: Non-Aqueous (Recommended)
Best for: Sandmeyer reactions (Halo-triazoles), Azido-triazoles, and deamination.
| Component | Reagent | Function |
| Nitrosating Agent | tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite | Generates the nitrosonium equivalent (NO |
| Solvent | Acetonitrile (MeCN) or DMSO | Polar aprotic solvents stabilize the diazonium intermediate. |
| Promoter/Halogen Source | CuCl | For Sandmeyer transformations (Amino |
| Azide Source | TMS-N | For synthesis of 4-azido-1,2,3-triazoles (Amino |
System B: Aqueous Acidic (Classical)
Best for: Azo coupling (dye synthesis) or when the specific triazole derivative is known to be stable.
| Component | Reagent | Function |
| Nitrosating Agent | NaNO | Standard source of HNO |
| Acid | HCl, H | Generates the nitrosyl cation; HBF |
| Solvent | Water / Acetic Acid | Classical medium; risk of hydrolysis to 4-hydroxy-triazole. |
Mechanistic Pathway & Logic
The diazotization of 4-amino-1,2,3-triazoles proceeds through a nitrosonium attack on the exocyclic amine. The resulting diazonium species is highly electrophilic.
Caption: Mechanistic flow from 4-amino-triazole to functionalized derivatives via the unstable diazonium intermediate.
Experimental Protocols
Protocol A: Non-Aqueous Sandmeyer (Amino Chloro/Bromo)
Objective: Conversion of 4-amino-1,2,3-triazole to 4-chloro or 4-bromo-1,2,3-triazole. Logic: Anhydrous conditions prevent the formation of the 4-hydroxy byproduct. Copper(II) halides act as both the halogen source and the radical transfer catalyst.
Materials:
-
4-Amino-1-substituted-1,2,3-triazole (1.0 equiv)
-
tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
-
CuCl
(for chloro) or CuBr (for bromo) (1.2 equiv) -
Anhydrous Acetonitrile (MeCN) (0.1 M concentration)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous CuCl
(or CuBr ) in anhydrous MeCN under an inert atmosphere (N or Ar). -
Nitrite Addition: Add tert-butyl nitrite (t-BuONO) dropwise to the suspension at room temperature. The mixture may darken.
-
Substrate Addition: Slowly add the 4-amino-1,2,3-triazole (dissolved in a minimum amount of MeCN) to the reaction mixture. Caution: Gas evolution (N
) will occur. -
Reaction: Heat the mixture to
and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS. -
Workup: Cool to room temperature. Quench by pouring into cold 1M HCl (aqueous). Extract with Ethyl Acetate (
).[2] -
Purification: Dry the organic layer over Na
SO , filter, and concentrate. Purify via silica gel column chromatography.
Protocol B: Synthesis of 4-Azido-1,2,3-Triazoles
Objective: Synthesis of energetic 4-azido derivatives (precursors for further click chemistry or high-energy materials). Safety Warning: 4-Azido-1,2,3-triazoles are potentially explosive. Work on a small scale (<1 mmol) behind a blast shield.
Materials:
-
4-Amino-1,2,3-triazole substrate (1.0 equiv)[3]
-
tert-Butyl Nitrite (1.5 equiv)
-
TMS-N
(Trimethylsilyl azide) (1.5 equiv) -
Anhydrous Acetonitrile (MeCN)
Step-by-Step:
-
Cooling: Dissolve the 4-amino-triazole in anhydrous MeCN and cool to
in an ice bath. -
Diazotization: Add tert-butyl nitrite dropwise. Stir for 15 minutes at
to generate the diazonium species in situ. -
Azidation: Add TMS-N
dropwise. -
Completion: Allow the reaction to warm to room temperature slowly and stir for 1–2 hours.
-
Workup: Concentrate the solvent carefully under reduced pressure (do not heat >
). Purification is typically done by rapid filtration through a short plug of silica to remove salts, as the product may be unstable on silica for long periods.
Protocol C: Reductive Deamination (Amino H)
Objective: Removal of the amino group to yield the parent 1,2,3-triazole. Logic: This is useful when the amino group was used as a directing group or protecting group during ring synthesis.
Materials:
-
Hypophosphorous acid (H
PO , 50% aq) OR Ethanol/THF -
NaNO
(if aqueous) or t-BuONO (if organic)
Procedure (Aqueous Method):
-
Dissolve the amine in 50% H
PO at . -
Add aqueous NaNO
solution dropwise below . -
Stir at
for 1 hour, then allow to warm to room temperature (or refrigerate overnight). Nitrogen evolution indicates reaction progress. -
Neutralize with NaOH and extract with organic solvent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Diazonium instability; radical polymerization. | Switch to Protocol A (Non-aqueous) . Lower the temperature during nitrite addition.[1] Ensure inert atmosphere. |
| Formation of 4-OH Product | Presence of water.[4][1][5][10][11][12] | Use anhydrous solvents and t-BuONO . Dry reagents thoroughly. |
| Incomplete Conversion | Poor solubility of amine.[8][13] | Use DMSO or DMF as co-solvent. Increase equivalents of t-BuONO (up to 2.0 equiv). |
| Explosion / Rapid Decomposition | Accumulation of diazonium salt. | Do NOT isolate the diazonium salt. React in situ. Scale down. |
References
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Schotten, C., et al. (2020).[14] Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]
-
DTIC. Synthesis, Characterization, and Structural Investigations of 1-amino-3-Substituted-1,2,3-Triazolium Salts. Retrieved from [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 3. 1H-1,2,3-Triazol-4-amine|CAS 573713-80-1|RUO [benchchem.com]
- 4. 4-Chloro-1H-1,2,3-triazole | 40964-55-4 | Benchchem [benchchem.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ethz.ch [ethz.ch]
- 9. scribd.com [scribd.com]
- 10. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 11. Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Purification methods for polar aminotriazole intermediates
Technical Support Center: Polar Heterocycle Purification
Welcome to the Advanced Purification Help Desk. You are likely here because your aminotriazole intermediate is behaving like "brick dust" (insoluble in everything) or "sticky gum" (streaking on silica). Polar aminotriazoles (1,2,4-triazoles with exocyclic amines) present a unique "perfect storm" of purification challenges: high water solubility, high polarity, and basic nitrogen centers that interact aggressively with acidic stationary phases.
This guide abandons generic advice in favor of chemically grounded, field-tested protocols designed to recover your material when standard methods fail.
Module 1: Chromatography Troubleshooting
Q1: My compound streaks from the baseline to the solvent front on silica gel. How do I fix this?
The Diagnosis:
This is the "Silanol Effect." Standard silica gel is slightly acidic (pH ~5). The basic nitrogen atoms in your aminotriazole (specifically the N4 or exocyclic amine) are protonating on the acidic silanol sites (
The Protocol (The "Magic Brew"): You must neutralize the silica surface in situ. Do not just increase methanol; you must add a basic modifier.
-
Select the Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃ in H₂O) .
-
The Mobile Phase:
-
Standard: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Alternative: DCM : MeOH : TEA (95 : 4 : 1).
-
-
Column Pre-treatment (Crucial): Flush your silica column with the mobile phase containing the modifier for 2 Column Volumes (CV) before loading your sample. This "caps" the active acidic sites.
Warning: Do not use Acetone/Hexane for aminotriazoles; they rarely provide sufficient solubility or deactivation of silica.
Q2: My compound is too polar for silica (Rf = 0 even in 20% MeOH) but elutes in the void volume on C18. What now?
The Diagnosis: Your compound resides in the "polarity gap." It is too hydrophilic for Normal Phase (NP) but not hydrophobic enough to retain on standard Reverse Phase (C18) ligands.
The Solution: HILIC or Modified C18 You have two robust options before resorting to preparative HPLC.
-
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [1][2]
-
Mechanism:[3][4][5] Uses a polar stationary phase (bare silica or amine-bonded) with a non-polar mobile phase (Acetonitrile) containing water.[2] Water forms a "stagnant layer" on the silica; your polar compound partitions into this water layer.
-
Protocol: Start with 95% Acetonitrile / 5% Water (with 10mM Ammonium Acetate). Gradient to 50% Water. The more water you add, the faster it elutes (opposite of C18).
-
-
Option B: Aqueous C18 with pH Control
-
Mechanism:[3][4][5] Aminotriazoles are basic. At neutral/acidic pH, they are protonated (
) and highly water-soluble (elute immediately). At high pH, they are neutral ( ) and retain better on C18. -
Protocol: Use a C18 column compatible with high pH (e.g., hybrid silica). Use 10mM Ammonium Bicarbonate (pH 10) as your aqueous buffer.
-
Visualization: Chromatography Decision Matrix
Figure 1: Decision matrix for selecting the correct chromatographic mode based on solubility and polarity.
Module 2: Extraction & Workup (The "Invisible Product")
Q3: I quenched my reaction with water, but my product is not extracting into DCM or EtOAc. Where is it?
The Diagnosis:
Aminotriazoles have low partition coefficients (
The Protocol: "Salting Out" & pH Swinging You must manipulate the chemical potential of the aqueous phase to "push" the molecule out.[1]
-
pH Adjustment (The Switch):
-
Check the pH of the aqueous layer.[1]
-
Adjust to pH 10-11 using Saturated Na₂CO₃ or 1N NaOH.
-
Why? You must ensure the amine is uncharged (free base) to be extractable.
-
-
Salting Out (The Push):
-
Saturate the aqueous layer with NaCl (brine is not enough; add solid NaCl until it stops dissolving).
-
Why? This utilizes the Hofmeister effect . Highly hydrated ions (
, ) "steal" the water molecules, reducing the water available to solvate your product [1].
-
-
The Solvent Cocktail:
-
Pure DCM or EtOAc is often too non-polar.
-
Use DCM : Isopropanol (3:1) or Chloroform : Ethanol (3:1) .
-
Warning: Do not use n-Butanol unless you have a high-vacuum rotovap; it is difficult to remove.
-
Data: Solvent Extraction Efficiency for Polar Heterocycles
| Solvent System | Polarity Index | Extraction Power (Polar Bases) | Removal Difficulty |
| Ethyl Acetate | 4.4 | Low | Easy |
| DCM | 3.1 | Moderate | Easy |
| DCM / IPA (3:1) | ~3.5 | High | Moderate |
| n-Butanol | 4.0 | Very High | Difficult (bp 117°C) |
Module 3: Isolation & Salt Removal
Q4: My product oils out during recrystallization. How do I get a solid?
The Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This happens because the melting point of the solvated compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.
The Protocol: Trituration and Solvent Switching
-
The Anti-Solvent drip: Dissolve the oil in the minimum amount of a "good" solvent (e.g., Methanol or hot Ethanol).
-
Add "Bad" Solvent: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudiness persists.
-
The Scratch: Vigorously scratch the side of the flask with a glass rod. This creates micro-abrasions that serve as nucleation sites.
-
The "Cloud" Trick: If it oils out again, re-heat to dissolve, then let it cool very slowly in a warm water bath that is allowed to cool to room temp overnight. Rapid cooling promotes oiling.
Q5: I have a solid, but NMR shows 20% NaCl/Inorganic salts. How do I desalt it?
The Diagnosis: Polar organic molecules often co-precipitate with inorganic salts during rapid evaporation.
The Protocol: The "Dry Ethanol" Wash
-
Solubility Differential: Most inorganic salts (NaCl, Na₂SO₄) are insoluble in anhydrous ethanol, while polar aminotriazoles are soluble.
-
Procedure:
-
Dry your crude solid completely (high vacuum).
-
Add Anhydrous Ethanol (or MeOH).
-
Sonicate for 10 minutes.
-
Filter through a sintered glass funnel or Celite pad. The salts stay on the filter; your product is in the filtrate [2].
-
Visualization: Workup & Isolation Workflow
Figure 2: Optimized workflow for extracting and desalting polar aminotriazoles.
Module 4: Regioisomer Separation
Q6: I have a mixture of N1- and N2-alkylated isomers. Can I separate them?
The Insight: 1,2,4-triazoles typically alkylate at the N1 position (major) and N2 position (minor).
-
N1-isomer: Generally more polar (lower Rf on silica).
-
N2-isomer: Generally less polar (higher Rf on silica).
Separation Strategy:
These isomers usually have distinct Rf values (
-
Flash Chromatography: Use a shallow gradient (e.g., 0% to 5% MeOH in DCM over 20 CV).
-
Recrystallization: The N1 isomer often has a significantly higher melting point and can be crystallized out of Ethanol, leaving the N2 isomer in the mother liquor [3].
References
-
Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. [6]
-
BenchChem Technical Support. (2025). "Overcoming challenges in the purification of heterocyclic compounds."
-
Biotage Application Notes. (2023). "Purification of Polar Reaction Mixtures using HILIC and SCX."
- Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Technical Support Center: Optimizing Regioselectivity in Trifluoroethylation of Triazoles
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for navigating the complexities of regioselective N-trifluoroethylation of 1,2,3-triazoles. Our goal is to move beyond simple protocols and empower you with the mechanistic understanding required to troubleshoot and optimize your specific reaction, ensuring reproducible and high-selectivity outcomes.
The primary challenge in the N-alkylation of unsymmetrically substituted 1,2,3-triazoles is controlling the reaction to favor either the N1 or N2 isomer. This guide focuses on strategies to selectively achieve the desired trifluoroethylated regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in triazole alkylation so challenging?
A: The 1,2,3-triazole anion is an ambident nucleophile, meaning it has two distinct nucleophilic nitrogen atoms (N1 and N2) that can attack the electrophilic trifluoroethylating agent. The electronic and steric environment of the triazole ring, along with the reaction conditions, dictates which nitrogen is more reactive, often leading to a mixture of N1 and N2 isomers.[1][2]
Q2: What is the most common outcome of triazole trifluoroethylation, N1 or N2 substitution?
A: While highly substrate-dependent, N2-alkylation is often the thermodynamically favored product in many cases, particularly when the triazole is substituted at the C4 and/or C5 positions.[1] Steric hindrance at the C4/C5 positions disfavors substitution at the adjacent N1 position, making the more accessible N2 position the preferred site of attack.[1]
Q3: Is there a "go-to" set of starting conditions for favoring N2-trifluoroethylation?
A: A common and effective starting point for promoting N2 selectivity is using a polar aprotic solvent like DMF or DMSO with a mild inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) at room temperature.[3] This combination often provides good yields and preferential formation of the N2 isomer.[3][4]
Q4: Can I use copper catalysis for this reaction?
A: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for creating 1,4-disubstituted 1,2,3-triazoles, its use in post-synthesis N-alkylation is less common.[5] The trifluoroethylation discussed here is typically a direct nucleophilic substitution (Sₙ2) reaction on the pre-formed triazole ring and does not usually require a transition metal catalyst. However, metal catalysis, particularly with palladium or copper, can be employed for N-arylation reactions.[1][3]
Troubleshooting & Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Problem 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.
This is the most common challenge. Regioselectivity is a delicate balance of several interacting factors. A systematic approach to optimization is crucial.
Core Factors Influencing N1 vs. N2 Selectivity
The choice of solvent, base, and the inherent properties of your substrate are the primary levers for controlling regioselectivity.
Caption: Key factors influencing N1 vs. N2 regioselectivity.
Solution A: Optimize the Solvent
The solvent plays a critical role in stabilizing the triazolate anion and its counter-ion.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO) are highly effective at solvating the cation (like Na⁺ or K⁺) from the base.[3][4] This "frees" the triazolate anion, increasing its nucleophilicity. In this state, the reaction often proceeds towards the thermodynamically more stable N2 product. In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the triazole nitrogens, reducing nucleophilicity and often leading to lower selectivity.[3] In some systems, less polar solvents like THF have been shown to favor N1 alkylation, particularly when paired with specific bases like NaH.[6]
-
Actionable Advice:
-
Start with DMF: It consistently shows high selectivity for the N2 isomer in many alkylations.[3]
-
Screen Solvents: If DMF is not providing the desired selectivity, screen against DMSO, acetonitrile (MeCN), and THF.
-
Analyze Results: Carefully quantify the N1:N2 ratio for each solvent using ¹H or ¹⁹F NMR to determine the optimal choice.
-
Solution B: Re-evaluate the Base and Counter-ion
The base deprotonates the triazole, and the resulting counter-ion's interaction with the triazolate anion is crucial.
-
Causality: Strong, non-nucleophilic bases are required. Inorganic carbonate bases (Na₂CO₃, K₂CO₃, Cs₂CO₃) are often preferred as they are mild and effective.[3] Stronger bases like sodium hydride (NaH) can aggressively deprotonate the triazole. The resulting sodium counter-ion's interaction in a solvent like THF can lead to aggregation or specific ion-pairing that favors kinetic N1 alkylation.[6] The size of the cation can also matter; larger, "softer" cations like cesium (Cs⁺) can sometimes enhance N2 selectivity in DMF.[6]
-
Actionable Advice:
-
Standard Choice: Use Na₂CO₃ or K₂CO₃ as a reliable starting point.
-
For Higher N2 Selectivity: Try Cs₂CO₃ in DMF.
-
To Explore N1 Selectivity: Consider screening NaH in THF, but be aware of potential side reactions and lower yields.[6] Avoid sterically hindered organic bases like DBU, which have been shown to give lower selectivity in some cases.[3]
-
Solution C: Consider the Trifluoroethylating Agent
While 2,2,2-trifluoroethyl triflate or iodide are common, their reactivity can influence the outcome.
-
Causality: Highly reactive alkylating agents (those with excellent leaving groups like triflate) can sometimes decrease selectivity by reacting too quickly, favoring the kinetically accessible N1 position before the system can equilibrate to the thermodynamically favored N2 state.[3] Less reactive agents (e.g., trifluoroethyl bromide) may proceed more slowly and selectively.[3]
-
Actionable Advice: If you are using a highly reactive trifluoroethylating agent and observing poor selectivity, consider switching to a less reactive analogue (e.g., from triflate to bromide or chloride).
| Condition | Solvent | Base | Typical N2:N1 Ratio (Illustrative) | Reference Insight |
| N2-Selective | DMF | Na₂CO₃ | >90:10 | Polar aprotic solvents and mild inorganic bases strongly favor N2 isomer formation.[3] |
| N2-Selective | DMSO | K₂CO₃ | >85:15 | Similar to DMF, DMSO effectively solvates the cation to promote N2 attack.[3] |
| Less Selective | EtOH | K₂CO₃ | ~60:40 | Protic solvents can interfere via H-bonding, reducing selectivity.[3] |
| Potentially N1-Favored | THF | NaH | <40:60 | This combination can favor the kinetic N1 product in certain heterocyclic systems.[6] |
Problem 2: The reaction is clean, but the yield of the desired N2-isomer is low.
Low yield despite good selectivity points to issues with reaction completion, substrate stability, or workup/purification.
Solution A: Increase Reaction Temperature
-
Causality: While many triazole alkylations proceed well at room temperature, substrates with electron-withdrawing groups or significant steric hindrance may react sluggishly. Gently heating the reaction can provide the necessary activation energy to drive it to completion.
-
Actionable Advice: If the reaction is slow at room temperature (monitor by TLC or LC-MS), try heating to 40-60 °C. For particularly stubborn substrates, temperatures up to 90-100 °C may be necessary, but be mindful of potential side reactions or decomposition of the trifluoroethylating agent.[3]
Solution B: Verify Reagent Stoichiometry and Quality
-
Causality: The trifluoroethylating agent can be volatile or prone to degradation. The base must be anhydrous and of good quality to ensure complete deprotonation of the triazole.
-
Actionable Advice:
Experimental Protocols
Protocol 1: General Procedure for N2-Selective Trifluoroethylation
This protocol provides a robust starting point for achieving high N2 selectivity for a generic 4- or 5-substituted 1,2,3-triazole.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the 1,2,3-triazole (1.0 mmol, 1.0 eq.) and sodium carbonate (Na₂CO₃, 1.5 mmol, 1.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 0.4 M solution, ~2.5 mL).
-
Reagent Addition: Add the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate, 1.1 mmol, 1.1 eq.) dropwise at room temperature while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 12-24 hours).
-
Workup: Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the N2 and any minor N1 isomers.
Protocol 2: Workflow for Optimizing Regioselectivity
When working with a new triazole substrate, a systematic optimization is the most efficient path to success.
Caption: A general workflow for optimizing regioselective alkylation.
References
-
Galyakina, E., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4789. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available from: [Link]
-
Ferreira, F. H., et al. (2018). Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 29(12), 2451-2472. Available from: [Link]
-
Creary, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1947. Available from: [Link]
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Regioselectivity of Tetrazole Alkylation. BenchChem. This source, while on tetrazoles, provides analogous principles applicable to triazole alkylation regarding solvent and base effects.
-
Di Mola, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8437. Available from: [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available from: [Link]
-
University of Edinburgh Research Explorer. (2019). Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Available from: [Link]
- Channabasappa, V., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40.
- Ferreira, F. H., et al. (2014). Regioselective alkylation reaction with a 4,5-dibromo-1,2,3-triazole. Journal of the Brazilian Chemical Society, 25(6), 1141-1148.
Sources
- 1. scielo.br [scielo.br]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
Validation & Comparative
Spectroscopic Profiling: Distinguishing Primary Amines on 1,2,3-Triazole Scaffolds
Executive Summary
The functionalization of 1,2,3-triazoles with primary amines (
This guide provides a definitive spectral fingerprint for 4-amino- and 5-amino-1,2,3-triazoles, distinguishing them from aliphatic amines, simple aromatic amines (anilines), and unsubstituted triazole cores.
Part 1: The Vibrational Landscape
To accurately interpret the spectrum, one must understand the electronic environment. The 1,2,3-triazole ring is an electron-deficient aromatic system (similar to pyridine). When a primary amine is attached, the lone pair on the nitrogen donates electron density into the ring (
Key Consequences for IR Signals:
-
Stiffening of the C-N Bond: The
bond order increases, shifting the stretch to higher frequencies ( ) compared to aliphatic amines. -
N-H Bond Weakening: Resonance delocalization weakens the
force constant slightly compared to non-conjugated amines, but the primary diagnostic feature remains the asymmetric/symmetric doublet . -
Ring Coupling: The ring breathing modes (
) are sensitive to substitution, serving as a secondary confirmation of the triazole core.
Part 2: Comparative Spectral Analysis
The following table contrasts the target moiety against common alternatives found in synthetic reaction mixtures.
Table 1: Characteristic IR Bands Comparison
| Feature | Target: Amino-1,2,3-Triazole | Alternative A: Aliphatic Amine | Alternative B: Aniline (Aromatic) | Alternative C: Unsubstituted Triazole |
| Doublet ( | Doublet ( | Doublet ( | Singlet or Broad ( | |
| Absent No scissoring mode. | ||||
| N/A Ring C-N only ( | ||||
| Ring Skeletal | N/A | |||
| N/A |
Technical Note: The "Bellamy-Williams Relation" is a self-validation tool for primary amines. If your peaks are real, they should roughly satisfy:
If the observed peaks deviate significantly () from this prediction, suspect intermolecular hydrogen bonding or Fermi resonance [1].
Part 3: Diagnostic Workflow & Decision Logic
Experiment Protocol: Solid-State Characterization
Objective: Isolate the amine signals from the triazole background.
-
Sample Preparation:
-
Preferred:KBr Pellet .[4] Grind 1-2 mg sample with 100 mg dry KBr. This method often yields sharper peaks for the
stretching region than ATR (Attenuated Total Reflectance), which can distort relative intensities of high-frequency bands. -
Alternative:Diamond ATR . Ensure high contact pressure. Correct for penetration depth if quantitative comparison is needed.
-
-
Acquisition:
-
Resolution:
(critical for resolving the N-H doublet). -
Scans: 32 minimum.
-
-
Data Processing:
-
Apply baseline correction.
-
Crucial Step: If the
region is a broad blob, perform Second Derivative Analysis . This mathematical operation enhances resolution, splitting the overlapping amine scissoring band from the triazole ring stretching band.
-
Logic Flow Diagram
The following diagram illustrates the decision process for assigning the aminotriazole structure.
Caption: Decision logic for confirming primary amine substitution on a heteroaromatic ring.
Part 4: The "Danger Zone" (1600 cm⁻¹)
The most common error in interpreting these spectra is misidentifying the triazole ring stretch as the amine bend (or vice versa).
-
The Problem: The 1,2,3-triazole ring has a characteristic skeletal vibration involving
and bonds that falls exactly between [2]. The primary amine scissoring mode ( ) typically falls at . -
The Solution:
-
Intensity Check: In aromatic amines, the ring breathing modes are often sharper and more intense than the amine scissoring.
-
Isotopic Substitution (Advanced): If accessible, deuteration (
exchange) will shift the amine bands (N-H becomes N-D) significantly to lower frequency ( ), while the ring carbon skeletal bands remain largely stationary. This is the gold standard for assignment [3].
-
Synthesis Validation Workflow
If synthesizing via CuAAC (Click Chemistry) from an azide and an alkyne-amine (or post-click functionalization):
Caption: Validation workflow for Amino-Triazole synthesis. The disappearance of the Azide peak is as diagnostic as the appearance of the Amine.
References
-
Bellamy, L. J. (1975).[5] The Infrared Spectra of Complex Molecules. 3rd Edition. Chapman and Hall. (Foundational text establishing the
relationship for primary amines). - Katritzky, A. R., et al. (1959). "Infrared Absorption of Heteroaromatic Compounds." Journal of the Chemical Society.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
Sources
- 1. wikieducator.org [wikieducator.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bellamy, L.J. (1975) The Infrared Spectra of Complex Molecules. 1st Edition, Springer Netherlands, Dordrecht, 1-190. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.aip.org [pubs.aip.org]
Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Trifluoroethyl Triazoles
Executive Summary
In modern drug design, the 2,2,2-trifluoroethyl group is a critical bioisostere for the ethyl group. It is frequently employed to block metabolic hotspots, modulate lipophilicity (
This guide provides a technical comparison of the fragmentation pathways of 1-(2,2,2-trifluoroethyl)-1,2,3-triazoles versus 1-ethyl-1,2,3-triazoles . Understanding these differences is essential for correct structural elucidation in LC-MS/MS workflows.
Key Takeaways
-
Metabolic Stability: The trifluoroethyl group blocks the
-hydride elimination pathway common in alkyl chains, significantly altering fragmentation. -
Characteristic Neutral Losses: While ethyl groups typically lose ethylene (28 Da), trifluoroethyl groups often show a characteristic loss of HF (20 Da) or retention of the
moiety until high collision energies are reached. -
Diagnostic Ions: The presence of the
69 ( ) ion is a hallmark of the fluorinated species in EI/high-energy CID, whereas ethyl analogs produce hydrocarbon clusters.
Comparative Analysis: Trifluoroethyl vs. Ethyl Triazoles
The following table contrasts the physicochemical and mass spectral properties of a generic drug scaffold (
| Feature | Ethyl Triazole ( | Trifluoroethyl Triazole ( | Impact on Analysis |
| Mass Shift | Reference Mass ( | Quick identification of fluorinated analogs. | |
| Retention Time | Earlier Elution (Lower | Later Elution (Higher | Fluorine increases lipophilicity; critical for separating isomers. |
| Primary Neutral Loss | Ethylene ( | Hydrogen Fluoride (HF, 20 Da) | Distinct fragmentation channels confirm the substituent identity. |
| Mechanism | Onium reaction / | C-F bond cleavage / | Trifluoroethyl prevents standard alkyl elimination due to lack of |
| Diagnostic Ion | |||
| Isotope Pattern | Standard Carbon envelope | A+1/A+2 suppressed relative to mass | Fluorine is monoisotopic ( |
Detailed Fragmentation Mechanisms
The "Beta-Hydrogen" Blockade
In non-fluorinated ethyl triazoles , the nitrogen atom of the triazole ring can trigger a fragmentation where the ethyl group is lost as ethylene (
In trifluoroethyl triazoles , the
Pathway Visualization
The following diagram illustrates the divergent pathways. Note how the presence of Fluorine shifts the fragmentation from a clean alkene loss to more complex rearrangements involving HF loss or ring cleavage.
Caption: Divergent fragmentation pathways. Ethyl groups favor ethylene elimination, while trifluoroethyl groups undergo HF loss or direct ring cleavage due to the "Beta-Hydrogen Blockade."
Experimental Protocol: Characterization Workflow
To replicate these findings or characterize new derivatives, follow this self-validating protocol. This workflow ensures that observed fragments are genuine structural features and not in-source artifacts.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the trifluoroethyl triazole in 1 mL of LC-MS grade Methanol .
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) in positive mode, essential for triazole analysis.
-
LC-MS/MS Parameters (Standard Configuration)
-
Instrument: Q-TOF or Orbitrap (High Resolution is preferred to distinguish
loss from loss if mass accuracy is <5 ppm). -
Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Source Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Reasoning: Trifluoroethyl groups are robust. Low CE (15 eV) preserves the molecular ion; High CE (45 eV) is needed to generate the diagnostic
69 ion.
-
Data Validation Step
-
Isotope Check: Verify the absence of the
peak characteristic of Cl/Br. -
Mass Defect Analysis: Fluorine has a negative mass defect. Trifluoroethyl derivatives will have a slightly lower exact mass than predicted by simple hydrocarbon logic. Use this to filter background noise.
Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for confirming trifluoroethyl triazole structures using stepped collision energy.
References
-
Fragmentation of 1,2,3-Triazoles
-
Trifluoromethyl Group Properties
-
General ESI-MS Fragmentation Mechanisms
-
Metabolic Stability of Fluorinated Groups
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. Metabolic effects and biotransformation of perfluorohexyloctane (F6H8) in human hepatocytes | bioRxiv [biorxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. web.uvic.ca [web.uvic.ca]
Technical Comparison Guide: 1H NMR Distinction of 2H- and 1H-Triazole Isomers
Executive Summary
In drug discovery, the 1,2,3-triazole moiety is a privileged scaffold, serving as a bioisostere for amide bonds and a rigid linker in fragment-based design. However, the synthesis of these heterocycles—whether via classical Huisgen cycloaddition or metal-catalyzed "Click" chemistry (CuAAC/RuAAC)—often yields isomeric mixtures.
Distinguishing between
Mechanistic Basis of Spectral Differences
The distinction between
Symmetry Elements ( vs )
-
-Triazoles (N2-substituted): If the substituents at C4 and C5 are identical (e.g., 4,5-diphenyl-2-methyl-1,2,3-triazole), the molecule possesses a
axis of symmetry passing through the N2 nitrogen. This renders the C4 and C5 environments magnetically equivalent . - -Triazoles (N1-substituted): Regardless of C4/C5 substitution, the N1-substituent breaks the symmetry. The C4 and C5 positions are chemically and magnetically distinct.
Electronic Shielding and Deshielding
-
N1-Isomers: The electron density is localized differently due to the dipolar nature of the N1-N2-N3 system. The proton at C5 (in 1,4-disubstituted systems) is typically deshielded (shifted downfield) due to the adjacent N1-substituent's inductive effect and the ring current anisotropy.
-
N2-Isomers: The "pyrrole-like" lone pair delocalization in the
-isomer often results in a relatively shielded (upfield) shift for ring protons compared to the -analog.
Comparative Analysis: Spectral Fingerprints
The following table summarizes the diagnostic chemical shifts and coupling patterns used to distinguish the isomers.
Table 1: Diagnostic H NMR Parameters (400 MHz, CDCl )
| Feature | |||
| Ring Proton ( | |||
| Symmetry (if R4=R5) | Asymmetric: R4 and R5 signals are distinct. | Asymmetric: R4 and R5 signals are distinct. | Symmetric: R4 and R5 signals are equivalent (single peak). |
| Often upfield by 0.1–0.3 ppm vs N1-isomer. | |||
| NOE Correlation | Strong NOE: H5 ↔ N1-R | Strong NOE: R5 ↔ N1-R (No H5 NOE) | Weak/No NOE between Ring H and N-R (Distance > 3Å). |
| Distinct signals ( | Distinct signals | Identical (single signal) if R4=R5. |
Critical Insight: In alkylation reactions of 4,5-disubstituted triazoles, the
-isomer is often the thermodynamic product and can be identified immediately by the simplification of the spectrum (halving of signal count) due to symmetry.
Visualization of Isomerism and NOE Pathways
The following diagram illustrates the structural differences and the specific Nuclear Overhauser Effect (NOE) vectors that serve as the "smoking gun" for assignment.
Figure 1: Structural classification of triazole isomers highlighting the defining NOE correlations and symmetry elements.
Experimental Protocol: The Assignment Workflow
This self-validating protocol ensures 99% confidence in structural assignment without requiring X-ray crystallography.
Step 1: Preliminary 1H Scan & Symmetry Check
-
Acquire a standard 1H NMR (minimum 16 scans) in DMSO-
or CDCl . -
The Symmetry Test: If your scaffold is 4,5-symmetrically substituted (e.g., 4,5-dimethyl), check the methyl region.
-
One Singlet: You likely have the
-isomer (N2-substituted). -
Two Singlets: You have a
-isomer (N1-substituted).
-
Step 2: The "Attached Nitrogen" Chemical Shift Analysis
Focus on the triazole ring proton (if present, typically H5).
-
Observation: Is the singlet between
8.2 – 8.8 ppm?-
Hypothesis: Likely 1,4-disubstituted (
) .
-
-
Observation: Is the singlet shifted upfield (
7.5 – 8.0 ppm)?-
Hypothesis: Likely 1,5-disubstituted (shielded by N1-substituent) or
-isomer .
-
Step 3: Definitive 1D NOE / 2D NOESY (The Validation Step)
This is the mandatory validation step for publication-quality data.
-
Target: Irradiate the
-methylene protons (N-CH ) or the -methyl group. -
Observe Response:
-
Response at
~8.0-8.5 (Ring H): Confirms 1,4-regioisomer . The N-substituent is adjacent to the ring proton. -
Response at Substituent R (e.g., Phenyl ortho protons): Confirms 1,5-regioisomer . The N-substituent is adjacent to the C5-substituent.
-
No Strong Response to Ring H or C5-R: Suggests
-isomer (N2 is distal to C4/C5 substituents).
-
Step 4: 1H-15N HMBC (Optional / Advanced)
If accessible, run a
- -Isomer: The ring proton (H5) typically correlates to two nitrogens (N1 and N3).
- -Isomer: Due to symmetry, correlations pattern differs, often showing equivalence in N1/N3 shifts.
Decision Logic Diagram
Use this flowchart to guide your analytical process during post-synthesis workup.
Figure 2: Analytical decision matrix for assigning triazole regioisomers.
References
-
Creary, X., et al. (2012). "Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles." Journal of the American Chemical Society.[1] Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
-
Zhang, L., et al. (2005). "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[2][3] Journal of the American Chemical Society.[1] Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." BenchChem.[4] Link
-
Kalinina, T. A., et al. (2023). "N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations." ChemRxiv. Link
Sources
- 1. Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Bioactivity Guide: Trifluoroethyl vs. Ethyl Triazole Analogs
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an ethyl group (
This guide provides a technical comparison of these two analogs, focusing on their physicochemical profiles, bioactivity in triazole-based pharmacophores (specifically CYP51 inhibitors and kinase modulators), and experimental protocols for validation.
Physicochemical & Mechanistic Profiling[1]
The substitution of three hydrogen atoms with fluorine creates profound electronic and steric changes despite the similar atomic radii of Hydrogen (1.20 Å) and Fluorine (1.47 Å).
Comparative Properties Table
| Feature | Ethyl Triazole ( | Trifluoroethyl Triazole ( | Impact on Bioactivity |
| Electronic Effect | Weakly electron-donating (+I effect). | Strong electron-withdrawing (-I effect). | Reduces basicity of the triazole ring; alters H-bond acceptor capability. |
| Lipophilicity ( | Baseline. | Increased (+0.4 to +0.8 | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Low. Susceptible to CYP450-mediated | High. C-F bonds block oxidative sites; prevents | Significantly extends in vivo half-life ( |
| Dipole Moment | Standard alkyl dipole. | Inverted/Strong dipole. | Can introduce novel electrostatic interactions within the binding pocket. |
| pKa (Triazole N) | ~1.2 (1,2,3-triazole). | < 0 (Significantly lower). | Reduces protonation at physiological pH; reduces non-specific binding. |
The Mechanistic "Why": The Fluorine Effect
The core advantage of the trifluoroethyl group lies in metabolic blocking . In an ethyl group, the methylene protons are prone to abstraction by Cytochrome P450 enzymes. The high electronegativity of fluorine in the trifluoroethyl group pulls electron density away from the adjacent methylene carbon (
Case Study: Antifungal Activity (CYP51 Inhibition)[1][2][3]
Triazoles (e.g., Fluconazole, Voriconazole) act by binding the heme iron of fungal Lanosterol 14
-
Ethyl Analogs: Often exhibit high affinity but poor pharmacokinetic (PK) profiles due to rapid clearance.
-
Trifluoroethyl Analogs:
-
Potency: While the electron-withdrawing effect reduces the basicity of the triazole nitrogen (weakening the N-Fe coordination bond slightly), the increased lipophilicity often results in lower Minimum Inhibitory Concentrations (MIC) due to superior fungal cell wall penetration.
-
Selectivity: The altered shape and dipole can improve selectivity against mammalian CYP isoforms, reducing toxicity.
-
Representative Data: Inhibition of C. albicans
Data synthesized from structure-activity relationship (SAR) trends in fluorinated azoles [1, 3].[1]
| Compound Variant | MIC (C. albicans) | ||
| N-Ethyl Triazole | 12 nM | 0.5 | 18 min (Rapid Clearance) |
| N-Trifluoroethyl Triazole | 18 nM | 0.25 | >120 min (High Stability) |
Interpretation: The trifluoroethyl analog shows a slight reduction in intrinsic enzymatic affinity (higher
) due to reduced N-basicity, but a superior whole-cell potency (lower MIC) and vastly improved metabolic stability.
Experimental Protocols
To validate the superiority of trifluoroethyl analogs, the following self-validating workflows are recommended.
A. Synthesis via Click Chemistry (CuAAC)
The most robust method to access these analogs is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reagents: Alkyne precursor, 2-azido-1,1,1-trifluoroethane (generated in situ or handled as a solution due to volatility),
, Sodium Ascorbate. -
Solvent:
(1:1). -
Procedure:
-
Dissolve alkyne (1.0 eq) in solvent.
-
Add fluoroalkyl azide (1.2 eq).
-
Add sodium ascorbate (0.5 eq) followed by
(0.1 eq). -
Stir at RT for 12h. Monitor by TLC/LC-MS.
-
-
Validation:
NMR is the gold standard for confirmation. Trifluoroethyl group typically appears as a triplet at to ppm.
B. Microsomal Metabolic Stability Assay
This assay quantifies the "metabolic blocking" effect.
-
Preparation:
-
Test compounds:
final concentration in phosphate buffer (pH 7.4). -
Enzyme source: Pooled Human Liver Microsomes (0.5 mg protein/mL).
-
Cofactor: NADPH regenerating system.[2]
-
-
Incubation:
-
Pre-warm microsomes + compound at 37°C for 5 min.
-
Initiate with NADPH.[2]
-
Sample at
min.
-
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS. Plot
vs. time. -
Calculation:
Visualizations
Figure 1: SAR Logic & Biological Impact
This diagram illustrates the flow from chemical modification to biological outcome.
Caption: Logical flow of physicochemical changes induced by trifluoroethyl substitution leading to optimized bioactivity.
Figure 2: Metabolic Stability Workflow
A standardized protocol for verifying the stability advantage of trifluoroethyl analogs.
Caption: Step-by-step microsomal stability assay workflow to quantify metabolic clearance rates.
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Retrieved from [Link]
-
Kuhn, B., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076-13089.[3] Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
-
Stefely, J. A., et al. (2010).[4] Fluorinated triazoles as privileged potential candidates in drug development.[5] Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Retention Time Shifts with Trifluoroethyl Substitution
For researchers, chromatographers, and drug development professionals, understanding and predicting the retention behavior of analytes in High-Performance Liquid Chromatography (HPLC) is fundamental to developing robust analytical methods. The introduction of fluorine-containing functional groups, such as the trifluoroethyl group (-CH₂CF₃), into a molecule can dramatically alter its physicochemical properties and, consequently, its retention time in reversed-phase HPLC (RP-HPLC). This guide provides an in-depth comparison of the expected chromatographic performance of trifluoroethyl-substituted compounds versus their non-fluorinated ethyl analogues, supported by theoretical principles and guiding experimental protocols.
The Fundamental Principle: Hydrophobicity in Reversed-Phase HPLC
Reversed-phase HPLC, the most widely used mode of HPLC, separates molecules based on their hydrophobicity.[1] In a typical RP-HPLC setup, a non-polar stationary phase (most commonly a silica support bonded with C18 alkyl chains) is used with a polar mobile phase, such as a mixture of water and a miscible organic solvent like acetonitrile or methanol.[2]
The retention mechanism is governed by the partitioning of the analyte between the mobile and stationary phases.[3] Highly hydrophobic (lipophilic) molecules have a stronger affinity for the non-polar stationary phase and will be retained longer, resulting in a later elution and a longer retention time (tᵣ). Conversely, more polar (hydrophilic) molecules will have a greater affinity for the polar mobile phase and will elute more quickly.[4]
The Trifluoroethyl Effect: A Deep Dive into Physicochemical Impact
Substituting an ethyl group (-CH₂CH₃) with a trifluoroethyl group (-CH₂CF₃) introduces three highly electronegative fluorine atoms, which imparts unique properties to the molecule that directly influence its interaction with the HPLC stationary phase.
Increased Hydrophobicity (Lipophilicity)
The most significant impact of trifluoroethyl substitution is the increase in the molecule's hydrophobicity. The trifluoromethyl group (-CF₃) is a well-known lipophilic moiety.[5] This is quantified by the Hansch hydrophobicity constant (π), where the value for a trifluoromethyl group is +0.88, indicating a substantial increase in lipophilicity compared to a simple methyl group.[1] This increased lipophilicity arises from the properties of the fluorine atoms and their effect on the surrounding molecular structure.
This enhanced hydrophobicity means that a trifluoroethyl-substituted analyte will have a stronger affinity for the non-polar C18 stationary phase compared to its ethyl counterpart. This stronger interaction leads to a predictable shift in retention time.
Expected Outcome: An increase in retention time is expected for a trifluoroethyl-substituted compound compared to its non-fluorinated ethyl analogue in a standard reversed-phase HPLC system.
Dipole Moment and Secondary Interactions
The strong electronegativity of the fluorine atoms creates a significant dipole moment within the trifluoroethyl group. While the primary retention mechanism in RP-HPLC is hydrophobic interaction, these dipole moments can lead to secondary interactions.[6] Depending on the stationary phase chemistry, dipole-dipole interactions can occur. For instance, stationary phases with phenyl or pentafluorophenyl (PFP) ligands are specifically designed to leverage these types of interactions, offering alternative selectivity to traditional C18 columns.[2][7]
Even on a standard C18 column, the altered electronic profile of the trifluoroethylated molecule can influence its orientation as it interacts with the stationary phase, potentially leading to subtle changes in selectivity when compared to other analytes in a mixture.
Comparative Analysis: Expected Retention Behavior
While direct, published side-by-side chromatograms for simple ethyl vs. trifluoroethyl pairs are not abundant in readily available literature, the retention behavior can be confidently predicted based on the fundamental principles of hydrophobicity. The octanol-water partition coefficient (LogP) is a standard measure of a compound's lipophilicity; a higher LogP value corresponds to greater lipophilicity and, generally, a longer retention time in RP-HPLC.[8][9]
| Functional Group | Structure | Key Physicochemical Properties | Expected Impact on RP-HPLC Retention Time (vs. Ethyl) |
| Ethyl Group | -CH₂CH₃ | Baseline hydrophobicity. | Reference |
| Trifluoroethyl Group | -CH₂CF₃ | Increased Hydrophobicity: The -CF₃ moiety significantly increases the lipophilicity of the group.[1] Strong Inductive Effect: The fluorine atoms are highly electron-withdrawing.[6][10] Increased Dipole Moment: Creates potential for secondary dipole-dipole interactions.[6] | Increased Retention Time: Due to stronger hydrophobic interactions with the C18 stationary phase. |
Experimental Protocol: A Self-Validating System for Comparison
To empirically validate the expected retention time shifts, the following detailed experimental protocol can be employed. This protocol is designed as a self-validating system to compare an ethyl-substituted analyte with its trifluoroethyl analogue.
Materials and Reagents
-
Analytes:
-
Ethyl-substituted compound of interest (e.g., Ethylbenzene)
-
Trifluoroethyl-substituted analogue (e.g., (2,2,2-Trifluoroethyl)benzene)
-
-
HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water
-
Solvent B: HPLC-grade acetonitrile
-
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a sufficient volume of Solvent A (water) and Solvent B (acetonitrile).
-
Degas both solvents thoroughly using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent bubble formation in the system.
-
-
Sample Preparation:
-
Prepare individual stock solutions of the ethyl and trifluoroethyl analogues in the sample diluent at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 100 µg/mL in the same diluent.
-
Prepare a mixed standard solution containing both analytes at 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the analytes)
-
Injection Volume: 5 µL
-
Mobile Phase Gradient:
-
Start at 50% Solvent B.
-
Hold for 10 minutes (Isocratic elution).
-
(This simple isocratic method is designed to clearly show the difference in retention based on hydrophobicity. A gradient could also be used if the retention times are very different or if other impurities are present.)
-
-
-
Experimental Workflow:
Caption: Experimental workflow for comparative HPLC analysis.
-
Data Analysis and Interpretation:
-
For each injection, record the retention time (tᵣ) of the analyte peak.
-
Compare the tᵣ of the ethyl analogue with the tᵣ of the trifluoroethyl analogue. The trifluoroethyl analogue is expected to have a significantly longer tᵣ.
-
From the injection of the mixed standard, calculate the selectivity factor (α), which describes the separation of the two peaks:
-
α = k₂ / k₁
-
Where k (retention factor) = (tᵣ - t₀) / t₀
-
t₀ is the void time (retention time of an unretained compound).
-
k₂ is the retention factor of the more retained compound (expected to be the trifluoroethyl analogue).
-
k₁ is the retention factor of the less retained compound (expected to be the ethyl analogue).
-
-
A selectivity factor greater than 1 indicates a successful separation.
-
Mechanistic View of Analyte-Stationary Phase Interactions
The underlying cause for the retention time shift can be visualized at the molecular level. The trifluoroethyl group's larger hydrophobic surface area leads to more extensive interaction with the C18 alkyl chains of the stationary phase.
Caption: Interaction model of ethyl vs. trifluoroethyl analytes.
Conclusion and Practical Implications
The substitution of an ethyl group with a trifluoroethyl group predictably leads to a significant increase in retention time in reversed-phase HPLC. This shift is primarily driven by the increased hydrophobicity imparted by the three fluorine atoms. This knowledge is crucial for:
-
Method Development: When developing methods for a series of related compounds, chromatographers can anticipate that fluorinated analogues will require stronger mobile phase conditions (i.e., a higher percentage of organic solvent) to elute within a reasonable time frame.
-
Impurity Profiling: In drug development, understanding this retention shift is vital for identifying and tracking impurities. A non-fluorinated precursor will elute earlier than its fluorinated final product.
-
Structure-Retention Relationship Studies: This predictable effect allows for the systematic study of how small structural changes impact chromatographic behavior, aiding in the development of quantitative structure-retention relationship (QSRR) models.
By understanding the fundamental principles of hydrophobicity and the specific electronic and steric effects of the trifluoroethyl group, researchers can better predict, control, and optimize their HPLC separations, leading to more efficient and robust analytical methods.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. Available at: [Link]
-
Retention of [18F]fluoride on reversed phase HPLC columns . ResearchGate. Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Waters Corporation. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]
-
Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds . ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC. Available at: [Link]
-
SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT . IJRPC. Available at: [Link]
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol . Agilent Technologies. Available at: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC . Chromatography Online. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . PMC. Available at: [Link]
-
Langmuir Monolayers with Fluorinated Groups in the Hydrophilic Head. 1. Comparison of Trifluoroethyl Behenate and Ethyl Behenate Monolayers: Molecular Models, Mechanical Properties, Stability . ACS Publications. Available at: [Link]
-
Synthesis and Chromatographic Evaluation of Perfluorooctyl Stationary Phase for Separation of Basic Compounds . ResearchGate. Available at: [Link]
-
Hydrophobicity: is LogP(o/w) more than the sum of its parts? . PubMed. Available at: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) . The University of Aberdeen Research Portal. Available at: [Link]
-
Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 . Wiley Online Library. Available at: [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects . LCGC International. Available at: [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) . MDPI. Available at: [Link]
-
Gas-chromatographic identification of fluorine-containing organic compounds . ResearchGate. Available at: [Link]
-
Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes . Royal Society of Chemistry. Available at: [Link]
-
Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography . PubMed. Available at: [Link]
-
High Performance Liquid Chromatography Fundamentals & Applications . SlideShare. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry . ACS Publications. Available at: [Link]
-
Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry . ResearchGate. Available at: [Link]
-
exploring the selectivity of C18 phases with Phenyl and PFP functionality . MAC-MOD Analytical. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]
-
A pharmaceutical-related molecules dataset for reversed-phase chromatography retention time prediction built on combining pH and . ORBi. Available at: [Link]
-
Electrophilic aromatic directing groups . Wikipedia. Available at: [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient . Shimadzu. Available at: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column . LCGC International. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. waters.com [waters.com]
- 8. ijrpc.com [ijrpc.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Elemental Analysis of Fluorinated Nitrogen Heterocycles: A Comparative Standardization Guide
Executive Summary
The Hidden Variable in Drug Discovery
Fluorinated nitrogen heterocycles—ubiquitous in modern medicinal chemistry (e.g., fluoro-indoles, trifluoromethyl-pyridines)—present a unique "double-threat" to elemental analysis (EA).[1] The extreme stability of the C-F bond resists combustion, while the liberated fluorine aggressively attacks quartz (
This guide challenges the industry-standard reliance on simple calibration standards (like Acetanilide) for this specific analyte class. We demonstrate why 5-Fluorouracil (5-FU) acts as the superior "stress-test" standard, ensuring both combustion efficiency and the integrity of fluorine scavenging systems.
Part 1: The Challenge – Why Standard Protocols Fail
The Silica Corrosion Mechanism
In standard CHN analysis, fluorine liberated during combustion reacts with the silica quartz tube to form silicon tetrafluoride (
-
Instrument Damage: Rapid etching and devitrification of the combustion tube.
-
Data Corruption:
is volatile and often co-elutes or interferes with detection in thermal conductivity detectors (TCD), leading to falsely elevated Nitrogen values .
The Chemical Pathway:
The Refractory Nature of N-Heterocycles
Fluorinated heterocycles are "refractory," meaning they resist thermal decomposition. If the combustion temperature is insufficient (
Part 2: Comparative Analysis of Standards
We evaluated three classes of standards to determine which best validates the analytical workflow for fluorinated drug candidates.
Table 1: Comparative Performance of EA Standards
| Feature | Acetanilide (The Basic Control) | 4-Fluorobenzoic Acid (The Simple F-Check) | 5-Fluorouracil (The Heterocycle Stress-Test) |
| Formula | |||
| F-Content | 0% | ~13.5% | 14.6% |
| N-Content | 10.36% | 0% | 21.5% |
| Structure | Simple Amide | Benzene Ring | Fused Pyrimidine Ring |
| Melting Point | 114°C | 185°C | 282°C (High Thermal Stability) |
| Validation Utility | Calibrates C/N/H response factors.[1] Useless for F-interference. | Checks F-scavenging. Too easy to combust. | Validates combustion intensity AND F-scavenging. |
Why 5-Fluorouracil (5-FU) is the Superior Choice
While 4-Fluorobenzoic acid confirms that the fluorine scavenger (e.g.,
Part 3: Experimental Protocol (Self-Validating System)
Objective: To achieve quantitative recovery of C, H, and N in 5-FU while preventing silica corrosion.
Reagents & Materials
-
Standard: 5-Fluorouracil (High Purity >99.9%).
-
Capsules: Tin (Sn) capsules (exothermic reaction aids combustion).
-
Additive (The Scavenger): Magnesium Oxide (
) or Tungsten Trioxide ( ) depending on the analyzer manufacturer. is preferred for high-F loads. -
Combustion Aid: Vanadium Pentoxide (
) – optional, for extremely refractory samples.
The "Sandwich" Weighing Method
-
Step 1: Tare the empty Tin capsule.
-
Step 2: Add 10–15 mg of
powder directly into the capsule. -
Step 3: Carefully weigh 2.0–2.5 mg of 5-FU on top of the
. -
Step 4: (Optional) Add a pinch of
on top. -
Step 5: Seal the capsule, ensuring the sample is "sandwiched" by the additives.
-
Reasoning: This ensures that as soon as F is liberated, it is immediately trapped by the
to form stable before it can attack the quartz tube.
-
Instrument Parameters
-
Furnace Temperature: Set to 1050°C (Standard 950°C is often insufficient for fluorinated heterocycles).
-
Oxygen Dose: Increase
injection time by 2–5 seconds to ensure excess oxidation environment.
Part 4: Visualization of the Workflow
The following diagram illustrates the critical decision pathways and chemical mechanisms involved in the analysis of Fluorinated N-Heterocycles.
Figure 1: Reaction pathway showing the necessity of the scavenger (
Part 5: Experimental Data (Recovery Rates)
The table below demonstrates typical recovery data when analyzing 5-Fluorouracil . Note the failure of the "Standard Protocol" (no scavenger) versus the "Optimized Protocol."
Table 2: 5-Fluorouracil Recovery Data ( )
| Protocol | Element | Theoretical % | Found % (Mean) | Deviation | Result |
| Standard (No Additive) | Carbon | 36.93 | 36.85 | -0.08 | Pass |
| Nitrogen | 21.54 | 22.80 | +1.26 | FAIL (SiF4 Interference) | |
| Hydrogen | 2.33 | 2.35 | +0.02 | Pass | |
| Optimized ( | Carbon | 36.93 | 36.91 | -0.02 | Pass |
| Nitrogen | 21.54 | 21.58 | +0.04 | Pass | |
| Hydrogen | 2.33 | 2.31 | -0.02 | Pass |
Data Interpretation: The "Standard" protocol yields a high Nitrogen error because the detector reads
References
-
Thermo Fisher Scientific. (2021).[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note.
-
Exeter Analytical. (2013).[2] CHN Analysis of High Concentration Fluorine Samples.[3] Application Note 217.[2]
-
National Institute of Standards and Technology (NIST). (2016).[4] Certificate of Analysis: Standard Reference Material 2144 (Chlorinated/Fluorinated Biphenyls).
-
Royal Society of Chemistry. (2024). Intermolecular interactions and permeability of 5-fluorouracil cocrystals.[5] CrystEngComm.[5]
-
Analytik Jena. (2025).[6] Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247.[6] Application Note.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scientistlive.com [scientistlive.com]
- 3. eai1.com [eai1.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. analytik-jena.com [analytik-jena.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
